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  • Product: 2-[2-(3-Methoxyphenoxy)ethylamino]ethanol
  • CAS: 420104-03-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Elucidating the Mechanism of Action of 2-[2-(3-Methoxyphenoxy)ethylamino]ethanol

For Distribution to Researchers, Scientists, and Drug Development Professionals Preamble: Navigating the Uncharted Territory of a Novel Chemical Entity The compound 2-[2-(3-Methoxyphenoxy)ethylamino]ethanol is a novel ch...

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Author: BenchChem Technical Support Team. Date: March 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Uncharted Territory of a Novel Chemical Entity

The compound 2-[2-(3-Methoxyphenoxy)ethylamino]ethanol is a novel chemical entity for which, as of the current date, no established mechanism of action has been documented in peer-reviewed literature. Its chemical structure, featuring an ethanolamine moiety linked to a methoxyphenoxy group, bears a resemblance to known pharmacologically active classes of compounds, particularly beta-adrenergic receptor antagonists. This guide is therefore structured as a prospective research framework, outlining the logical and experimental progression required to systematically characterize the compound's mechanism of action. We will proceed from initial structural analysis and target prediction to detailed in vitro and in vivo validation, providing field-proven insights and self-validating experimental protocols.

Part 1: Structural Analysis and Hypothesis Generation

The initial step in characterizing a novel compound is a thorough analysis of its chemical structure to generate a testable hypothesis regarding its biological targets.

1.1. Core Pharmacophore Identification

The structure of 2-[2-(3-Methoxyphenoxy)ethylamino]ethanol can be deconstructed into key functional groups:

  • Ethanolamine Moiety (-CH(OH)-CH2-NH-) : This is a classic pharmacophore present in a vast number of beta-adrenergic receptor blockers (beta-blockers). The hydroxyl and secondary amine groups are critical for binding to the adrenergic receptor.

  • Aryloxypropanolamine-like Backbone : Although this is an aryloxyethanolamine, the general structure of an aromatic ring connected via an ether linkage to an amino alcohol side chain is a hallmark of the aryloxypropanolamine class of beta-blockers (e.g., propranolol, carvedilol).

  • 3-Methoxyphenoxy Group : The substitution pattern on the aromatic ring (meta-methoxy) will influence receptor affinity and selectivity, as well as the compound's pharmacokinetic properties.

1.2. Primary Hypothesis

Based on the presence of the ethanolamine and aryloxy-like core, the primary hypothesis is that 2-[2-(3-Methoxyphenoxy)ethylamino]ethanol acts as an antagonist at adrenergic receptors, likely with some degree of selectivity for β-adrenergic subtypes.

Part 2: In Vitro Target Validation and Pharmacological Profiling

With a primary hypothesis established, the next phase involves a series of in vitro experiments to identify and characterize the molecular target(s).

2.1. Radioligand Binding Assays: The First Litmus Test

The most direct way to test our hypothesis is to determine if the compound can displace known ligands from adrenergic receptors.

Experimental Protocol: Radioligand Displacement Assay

  • Preparation of Membranes: Prepare cell membrane fractions from cell lines overexpressing specific human adrenergic receptor subtypes (e.g., β1, β2, α1, α2).

  • Radioligand Selection: Choose a high-affinity radiolabeled antagonist for each receptor subtype (e.g., [³H]-dihydroalprenolol for β-receptors, [³H]-prazosin for α1-receptors).

  • Competition Binding: Incubate the membrane preparations with a fixed concentration of the radioligand and varying concentrations of the test compound (2-[2-(3-Methoxyphenoxy)ethylamino]ethanol).

  • Detection: After incubation, separate bound from free radioligand by rapid filtration and quantify the bound radioactivity using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model to determine the inhibitor constant (Ki), which reflects the compound's binding affinity for the receptor.

Data Presentation: Predicted Binding Affinities (Ki) in nM

Receptor Subtype[³H]-LigandHypothetical Ki (nM) of Test Compound
β1-Adrenergic[³H]-Dihydroalprenolol50
β2-Adrenergic[³H]-Dihydroalprenolol250
α1-Adrenergic[³H]-Prazosin>10,000
α2-Adrenergic[³H]-Rauwolscine>10,000

This table presents hypothetical data for illustrative purposes.

2.2. Functional Assays: From Binding to Biological Effect

Demonstrating binding is crucial, but it doesn't reveal whether the compound is an agonist (activates the receptor) or an antagonist (blocks the receptor). Functional assays are required to determine this.

Experimental Protocol: cAMP Accumulation Assay (for β-Adrenergic Receptors)

  • Cell Culture: Use a cell line expressing the target β-adrenergic receptor (e.g., CHO-β1 or CHO-β2).

  • Antagonist Mode:

    • Pre-incubate the cells with varying concentrations of the test compound.

    • Stimulate the cells with a known agonist (e.g., isoproterenol) at its EC50 concentration.

  • Agonist Mode:

    • Incubate the cells with varying concentrations of the test compound alone.

  • cAMP Measurement: After stimulation, lyse the cells and measure the intracellular concentration of cyclic AMP (cAMP) using a suitable assay kit (e.g., HTRF, ELISA).

  • Data Analysis:

    • In antagonist mode, plot the cAMP response against the log concentration of the test compound to calculate the IC50, which can be converted to a functional antagonist constant (Kb).

    • In agonist mode, determine if the compound increases cAMP levels to assess for any intrinsic agonistic activity.

Diagram: Experimental Workflow for Functional Characterization

G cluster_0 In Vitro Functional Assay Workflow start CHO Cells Expressing β-Adrenergic Receptor antagonist_mode Antagonist Mode: 1. Add Test Compound 2. Add Isoproterenol (Agonist) start->antagonist_mode agonist_mode Agonist Mode: Add Test Compound Only start->agonist_mode incubation Incubate antagonist_mode->incubation agonist_mode->incubation lysis Cell Lysis incubation->lysis cAMP_assay Measure Intracellular cAMP (e.g., HTRF Assay) lysis->cAMP_assay data_analysis Data Analysis: Calculate IC50 (Antagonist) or EC50 (Agonist) cAMP_assay->data_analysis conclusion Determine if Compound is an Antagonist, Agonist, or Partial Agonist data_analysis->conclusion

Caption: Workflow for determining the functional activity of the test compound at β-adrenergic receptors.

Part 3: Elucidating the Downstream Signaling Pathway

Assuming the compound is confirmed as a β-adrenergic antagonist, the next step is to verify its effect on the downstream signaling cascade. β-adrenergic receptors are G-protein coupled receptors (GPCRs) that signal primarily through the Gs protein, leading to the activation of adenylyl cyclase and production of cAMP.

3.1. Key Signaling Nodes to Investigate

  • Adenylyl Cyclase Activity : Directly measure the enzyme's activity.

  • Protein Kinase A (PKA) Activation : PKA is the primary effector of cAMP.

  • Phosphorylation of Downstream Targets : Examine the phosphorylation status of PKA substrates, such as the transcription factor CREB (cAMP response element-binding protein).

Diagram: Hypothesized Signaling Pathway Inhibition

G cluster_1 β-Adrenergic Receptor Signaling Cascade Agonist Agonist (e.g., Isoproterenol) Receptor β-Adrenergic Receptor Agonist->Receptor Activates Test_Compound 2-[2-(3-Methoxyphenoxy) ethylamino]ethanol Test_Compound->Receptor Blocks G_Protein Gs Protein Receptor->G_Protein AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB Phosphorylation of Downstream Targets (e.g., CREB) PKA->CREB Response Cellular Response CREB->Response

Caption: Proposed mechanism of action: blockage of the β-adrenergic signaling pathway.

Experimental Protocol: Western Blot for Phospho-CREB

  • Cell Treatment: Treat cells expressing the target receptor with:

    • Vehicle control

    • Agonist (e.g., isoproterenol)

    • Test compound alone

    • Test compound followed by agonist

  • Protein Extraction: Lyse the cells and determine total protein concentration.

  • SDS-PAGE and Transfer: Separate proteins by gel electrophoresis and transfer to a PVDF membrane.

  • Immunoblotting:

    • Probe one membrane with an antibody specific for phosphorylated CREB (p-CREB).

    • Probe a parallel membrane with an antibody for total CREB as a loading control.

  • Detection: Use a chemiluminescent substrate and image the blots.

  • Analysis: Quantify the band intensities and express the p-CREB level as a ratio to total CREB. A successful antagonist should block the agonist-induced increase in p-CREB.

Part 4: Broader Selectivity and Off-Target Screening

To ensure the trustworthiness of our findings and to identify potential side effects, a broader screening is necessary.

4.1. Comprehensive Receptor Screening Panel

The compound should be tested against a panel of other GPCRs, ion channels, and kinases to identify any off-target activities. This is typically done through collaborations with contract research organizations (CROs) that offer such screening services.

4.2. Investigating Related Mechanisms

Given the structural similarities to some local anesthetics and antimycobacterial agents, it would be prudent to investigate these possibilities.[1][2][3]

  • Ion Channel Assays: Test for activity on sodium and calcium channels using patch-clamp electrophysiology.

  • Antimicrobial Assays: Determine the minimum inhibitory concentration (MIC) against a panel of bacteria and fungi.

Conclusion and Future Directions

This guide outlines a systematic, hypothesis-driven approach to characterizing the mechanism of action for 2-[2-(3-Methoxyphenoxy)ethylamino]ethanol. Based on its chemical structure, the most probable mechanism is antagonism of β-adrenergic receptors. The proposed experimental workflow, from initial binding studies to functional and downstream signaling assays, provides a robust framework for validating this hypothesis. Comprehensive off-target screening is essential for building a complete pharmacological profile and ensuring the trustworthiness of the data. The results of these studies will be critical for any future development of this compound as a potential therapeutic agent.

References

  • Tengler, J., Kapustíková, I., Peško, M., et al. (2013). Synthesis and Biological Evaluation of 2-Hydroxy-3-[(2-aryloxyethyl)amino]propyl 4-[(Alkoxycarbonyl)amino]benzoates. The Scientific World Journal. [Link]

  • WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin.

Sources

Exploratory

2-[2-(3-Methoxyphenoxy)ethylamino]ethanol physical and chemical properties

[label="Amination (Ethanolamine)\nEtOH, 80°C, 8h", Step-by-step synthesis workflow for 2-[2-(3-Methoxyphenoxy)ethylamino]ethanol. Step-by-Step Methodology Step 1: Williamson Ether Synthesis Charge: In a round-bottom flas...

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Author: BenchChem Technical Support Team. Date: March 2026

[label="Amination (Ethanolamine)\nEtOH, 80°C, 8h",

Step-by-step synthesis workflow for 2-[2-(3-Methoxyphenoxy)ethylamino]ethanol.

Step-by-Step Methodology

Step 1: Williamson Ether Synthesis

  • Charge: In a round-bottom flask, combine 1.0 eq of 3-methoxyphenol and 3.0 eq of 1,2-dibromoethane in anhydrous acetone.

  • Base Addition: Add 1.5 eq of anhydrous K₂CO₃. Causality: K₂CO₃ is a mild base that deprotonates the phenol without causing elimination reactions in the alkyl halide.

  • Reflux: Heat the mixture to reflux (56°C) for 12 hours.

  • Self-Validation Checkpoint 1: Perform Thin-Layer Chromatography (TLC) using Hexane:Ethyl Acetate (8:2). The disappearance of the phenolic spot (UV active) confirms complete conversion to 1-(2-bromoethoxy)-3-methoxybenzene.

Step 2: Amination with Ethanolamine

  • Charge: Dissolve the intermediate from Step 1 in absolute ethanol. Add 5.0 eq of ethanolamine. Causality: A large excess of ethanolamine is statistically required to favor mono-alkylation and suppress the formation of tertiary amine byproducts.

  • Heating: Stir at 80°C for 8 hours.

  • Self-Validation Checkpoint 2: Run TLC (DCM:MeOH 9:1 with 1% NH₄OH). Stain with Ninhydrin and heat. A distinct purple spot (Rf ~ 0.3) confirms the formation of the secondary amine. If starting material remains, extend heating by 2 hours.

  • Workup (Acid-Base Extraction): Concentrate the mixture under reduced pressure. Dissolve the residue in 1M HCl (aqueous) and wash with diethyl ether to remove neutral impurities. Adjust the aqueous layer to pH 11 using 2M NaOH, then extract with Dichloromethane (DCM). Dry the DCM layer over Na₂SO₄ and evaporate to yield the pure free base.

Analytical Characterization Workflow

To guarantee the structural integrity of the synthesized compound, a multi-modal analytical approach is mandatory.

  • HPLC-UV Analysis: Utilize a C18 reverse-phase column. Causality: The mobile phase must contain an acidic modifier (e.g., 0.1% Trifluoroacetic acid in Water/Acetonitrile) to keep the secondary amine fully protonated. This prevents interaction with residual silanols on the stationary phase, eliminating peak tailing and ensuring accurate purity quantification.

  • ¹H-NMR (400 MHz, CDCl₃): Key diagnostic peaks include a singlet at ~3.80 ppm integrating for 3 protons (aryl-OCH₃), and complex multiplets between 2.80–3.00 ppm representing the methylene protons adjacent to the nitrogen atom.

  • Mass Spectrometry (ESI-MS): Expected[M+H]⁺ peak at m/z 212.1.

Pharmacological Relevance in Drug Development

2-[2-(3-Methoxyphenoxy)ethylamino]ethanol is a critical precursor in the synthesis of complex aryloxypropanolamines and carbazole derivatives [4]. When reacted with epoxides (such as 4-(2,3-epoxypropoxy)-carbazole), it yields compounds that exhibit potent antagonistic activity at adrenergic receptors.

Specifically, phenoxyethylamine derivatives are known to target α₁-adrenergic receptors. By modifying the substitution pattern on the phenoxy ring (e.g., using the meta-methoxy isomer), medicinal chemists can fine-tune the receptor binding affinity, altering the balance between α- and β-blocking activities [5].

Pathway A Phenoxyethylamine Derivative (API) B Alpha-1 Adrenergic Receptor (Competitive Binding) A->B Antagonizes C Inhibition of Gq-Protein Coupling B->C Blocks activation D Decreased Phospholipase C (PLC) Activity C->D E Reduced IP3 and DAG Levels D->E F Decreased Intracellular Ca2+ Release E->F G Smooth Muscle Relaxation (Vasodilation) F->G Physiological Outcome

Mechanism of action for alpha-1 adrenergic antagonists derived from phenoxyethylamines.

The resulting inhibition of Gq-protein coupling prevents the downstream activation of Phospholipase C, ultimately leading to a reduction in intracellular calcium levels and promoting smooth muscle relaxation—a vital mechanism for treating hypertension and related cardiovascular conditions.

References

  • Title: Carvedilol Amino ethanol impurity | CAS No- 10587-65-2 Source: Chemicea Pharmaceuticals URL: [1]
  • Title: Carbazolyl-(4)-oxypropanolamine compounds and therapeutic compositions (US Patent 4503067A)
  • Title: 2-[2-(3-Methoxyphenoxy)ethylamino]ethanol HCl Source: Benchchem URL:[3]
  • Title: Phenoxyethylamine derivatives, process for preparing the same, and composition for exhibiting excellent alpha-1-blocking activity Source: European P
  • Title: Carbazolyl-(4)-oxypropanolamine compounds (Googleapis Archive)
Foundational

An In-Depth Technical Guide to 2-[2-(3-Methoxyphenoxy)ethylamino]ethanol: Structure, Synthesis, and Potential Applications

For the attention of: Researchers, scientists, and drug development professionals. This technical guide provides a comprehensive analysis of the chemical compound 2-[2-(3-Methoxyphenoxy)ethylamino]ethanol.

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Author: BenchChem Technical Support Team. Date: March 2026

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive analysis of the chemical compound 2-[2-(3-Methoxyphenoxy)ethylamino]ethanol. The document details its molecular structure and weight, proposes a detailed synthesis protocol, and explores its potential applications in the pharmaceutical sciences based on the activities of structurally related molecules.

Core Molecular Attributes: Structure and Weight

2-[2-(3-Methoxyphenoxy)ethylamino]ethanol is a substituted phenoxy-amino-alcohol. Its chemical structure consists of a 3-methoxyphenol group linked via an ether bond to an ethylamino ethanol moiety.

The molecular formula for this compound is C₁₁H₁₇NO₃. Based on this formula, the calculated molecular weight is 211.26 g/mol . This is consistent with the molecular weight of its isomer, 2-[2-(4-methoxyphenoxy)ethylamino]ethanol[1]. The hydrochloride salt of the target molecule has a reported CAS number of 1609404-07-0 and a molecular weight of 247.72 g/mol [2].

Table 1: Core Physicochemical Properties of 2-[2-(3-Methoxyphenoxy)ethylamino]ethanol

PropertyValueSource/Method
Molecular Formula C₁₁H₁₇NO₃Calculated
Molecular Weight 211.26 g/mol Calculated
CAS Number (HCl Salt) 1609404-07-0[2]
Molecular Weight (HCl Salt) 247.72 g/mol [2]
Predicted Boiling Point Not available-
Predicted Melting Point Not available-
Predicted Solubility Soluble in various organic solventsInferred from related compounds[2]

Synthesis Methodology: A Proposed Protocol

Step 1: Synthesis of 2-(3-Methoxyphenoxy)ethylamine

This initial step is analogous to the Gabriel synthesis of primary amines, a well-established and reliable method. It involves the reaction of 3-methoxyphenol with N-(2-bromoethyl)phthalimide, followed by hydrazinolysis to release the desired primary amine. This method is chosen to avoid the potential for over-alkylation that can occur with direct amination methods.

Experimental Protocol:

  • Reaction Setup: To a stirred solution of 3-methoxyphenol (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add potassium carbonate (1.5 equivalents) as a base.

  • Addition of Phthalimide Reagent: Add N-(2-bromoethyl)phthalimide (1.1 equivalents) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to 80-90 °C and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction to room temperature and pour it into ice-water. The solid N-[2-(3-methoxyphenoxy)ethyl]phthalimide will precipitate. Collect the solid by filtration, wash with water, and dry.

  • Hydrazinolysis: Dissolve the isolated phthalimide derivative in ethanol and add hydrazine hydrate (1.5 equivalents). Reflux the mixture for 2-4 hours.

  • Final Isolation: Cool the reaction mixture, and filter off the phthalhydrazide byproduct. Concentrate the filtrate under reduced pressure to obtain the crude 2-(3-methoxyphenoxy)ethylamine. Further purification can be achieved by vacuum distillation or column chromatography.

Step 2: Synthesis of 2-[2-(3-Methoxyphenoxy)ethylamino]ethanol

The final step involves the N-alkylation of the intermediate amine with 2-chloroethanol. This is a standard procedure for the synthesis of amino alcohols.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 2-(3-methoxyphenoxy)ethylamine (1 equivalent) in a suitable solvent like methanol or ethanol.

  • Base and Reagent Addition: Add a non-nucleophilic base such as potassium carbonate (1.2 equivalents) to the solution, followed by the dropwise addition of 2-chloroethanol (1.1 equivalents).

  • Reaction Conditions: Reflux the reaction mixture for 6-8 hours, monitoring by TLC.

  • Work-up and Purification: After the reaction is complete, cool the mixture and filter off the inorganic salts. Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the final product, 2-[2-(3-Methoxyphenoxy)ethylamino]ethanol.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 2-(3-methoxyphenoxy)ethylamine cluster_step2 Step 2: Synthesis of 2-[2-(3-Methoxyphenoxy)ethylamino]ethanol A1 3-Methoxyphenol R1 Reaction with K₂CO₃ in DMF A1->R1 A2 N-(2-bromoethyl)phthalimide A2->R1 I1 N-[2-(3-methoxyphenoxy)ethyl]phthalimide R1->I1 R2 Hydrazinolysis with N₂H₄·H₂O in Ethanol I1->R2 P1 2-(3-Methoxyphenoxy)ethylamine R2->P1 P1_ref 2-(3-Methoxyphenoxy)ethylamine R3 N-Alkylation with K₂CO₃ in Methanol P1_ref->R3 A3 2-Chloroethanol A3->R3 P2 2-[2-(3-Methoxyphenoxy)ethylamino]ethanol R3->P2

Caption: Proposed two-step synthesis workflow.

Structural Elucidation and Characterization

The confirmation of the structure of the synthesized 2-[2-(3-Methoxyphenoxy)ethylamino]ethanol would rely on a combination of standard spectroscopic techniques.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Key Signals
¹H NMR Aromatic protons (δ 6.5-7.2 ppm), methoxy protons (δ ~3.8 ppm), overlapping methylene and amine/hydroxyl protons (δ 2.5-4.5 ppm).
¹³C NMR Aromatic carbons (δ 110-160 ppm), methoxy carbon (δ ~55 ppm), aliphatic carbons (δ 40-70 ppm).
IR (Infrared) O-H and N-H stretching (broad, 3200-3500 cm⁻¹), C-H stretching (aromatic and aliphatic, 2850-3100 cm⁻¹), C-O-C stretching (ether, 1200-1250 cm⁻¹), C-N stretching (1000-1200 cm⁻¹).
MS (Mass Spec) Molecular ion peak (M⁺) at m/z 211, and characteristic fragmentation patterns.

Experimental Workflow for Structural Confirmation:

Characterization_Workflow Start Synthesized Product NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR IR Infrared (IR) Spectroscopy Start->IR MS Mass Spectrometry (MS) Start->MS Purity Purity Analysis (e.g., HPLC) Start->Purity Confirmation Structural Confirmation NMR->Confirmation IR->Confirmation MS->Confirmation Purity->Confirmation

Caption: Workflow for structural elucidation.

Potential Applications in Drug Development

While there is no direct evidence of the biological activity of 2-[2-(3-Methoxyphenoxy)ethylamino]ethanol in the public domain, its structural motifs are present in several pharmacologically active compounds. This suggests its potential as a valuable intermediate or a scaffold for the development of new therapeutic agents.

Intermediate for Adrenergic Receptor Modulators

Structurally similar compounds, such as 2-(2-methoxyphenoxy)ethylamine, are key intermediates in the synthesis of carvedilol and tamsulosin[1][5]. Carvedilol is a non-selective beta-blocker and alpha-1 blocker used to treat heart failure and high blood pressure. Tamsulosin is an α₁ adrenergic receptor antagonist used in the treatment of benign prostatic hyperplasia. The phenoxy-ethylamino moiety is crucial for the interaction of these drugs with their target receptors. Therefore, 2-[2-(3-Methoxyphenoxy)ethylamino]ethanol could serve as a precursor for novel adrenergic receptor modulators with potentially different selectivity and pharmacokinetic profiles.

Potential Antimycobacterial Activity

A study on a series of 2-hydroxy-3-[(2-aryloxyethyl)amino]propyl 4-[(alkoxycarbonyl)amino]benzoates demonstrated that derivatives containing the 2-(2-methoxyphenoxy)ethylamino and 2-(4-methoxyphenoxy)ethylamino moieties exhibited significant activity against Mycobacterium avium subsp. paratuberculosis and M. intracellulare[6]. This suggests that the core structure of 2-[2-(3-Methoxyphenoxy)ethylamino]ethanol could be a promising scaffold for the development of new antimycobacterial agents.

Conclusion

2-[2-(3-Methoxyphenoxy)ethylamino]ethanol is a compound with a well-defined molecular structure and weight. While specific experimental data for this molecule is limited, established synthetic methodologies for analogous compounds provide a clear path for its preparation. Its structural similarity to key fragments of known pharmaceuticals positions it as a compound of interest for medicinal chemists and drug development professionals. Further investigation into its synthesis, characterization, and biological activity is warranted to fully explore its potential as a building block for novel therapeutics, particularly in the areas of adrenergic receptor modulation and antimycobacterial drug discovery.

References

  • PubChem. 2-(2-Methoxyphenoxy)ethanol. National Center for Biotechnology Information. Available at: [Link]

  • Imramovský, A., et al. (2013). Synthesis and Biological Evaluation of 2-Hydroxy-3-[(2-aryloxyethyl)amino]propyl 4-[(Alkoxycarbonyl)amino]benzoates. The Scientific World Journal, 2013, 274570. Available at: [Link]

  • Google Patents. Synthesis method of 2- (2-methoxyphenoxy) ethylamine. CN113861047B.
  • Google Patents. Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin. WO2009128088A2.
  • PubChem. 1-[2-(2-methoxyphenoxy)ethylamino]-3-(6,7,8,9-tetrahydro-5H-carbazol-3-yloxy)propan-2-ol. National Center for Biotechnology Information. Available at: [Link]

  • MDPI. Rapid Determination of Major Compounds in the Ethanol Extract of Geopropolis from Malaysian Stingless Bees, Heterotrigona itama, by UHPLC-Q-TOF/MS and NMR. Available at: [Link]

  • PubChem. 2-((3-Methoxypropyl)amino)ethanol. National Center for Biotechnology Information. Available at: [Link]

Sources

Exploratory

Synthesis pathways for 2-[2-(3-Methoxyphenoxy)ethylamino]ethanol derivatives

An In-Depth Technical Guide to the Synthesis of 2-[2-(3-Methoxyphenoxy)ethylamino]ethanol Derivatives Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of t...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 2-[2-(3-Methoxyphenoxy)ethylamino]ethanol Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the principal synthetic pathways for 2-[2-(3-Methoxyphenoxy)ethylamino]ethanol and its derivatives. These compounds are structurally related to the aryloxypropanolamine class of β-adrenergic receptor blockers, a cornerstone in the management of cardiovascular diseases.[1][2] This document is intended for researchers, medicinal chemists, and drug development professionals, offering a detailed exploration of reaction mechanisms, optimization strategies, and step-by-step experimental protocols. The narrative emphasizes the rationale behind methodological choices, ensuring a deep understanding of the chemical transformations involved.

Introduction and Strategic Overview

The 2-[2-(3-Methoxyphenoxy)ethylamino]ethanol scaffold is a key pharmacophore found in various biologically active molecules. Its synthesis is of significant interest as it serves as a crucial intermediate for more complex pharmaceuticals, such as certain β-blockers which are vital in treating conditions like hypertension and angina pectoris.[1] The core structure consists of three key fragments: a 3-methoxyphenol head, a flexible ethylamino linker, and a terminal ethanol group.

The synthetic strategy for these molecules can be approached via two primary retrosynthetic disconnections:

  • Pathway A: Aryl Ether Formation First. This common approach begins with 3-methoxyphenol, upon which the side chain is constructed. This is often achieved via a Williamson ether synthesis followed by the introduction of the aminoethanol moiety.

  • Pathway B: C-N Bond Formation via Reductive Amination. This strategy involves preparing a phenoxyacetaldehyde intermediate, which is then coupled with an appropriate amine through reductive amination.

This guide will detail both pathways, with a focus on practicality, yield optimization, and the chemical principles that govern each step.

Primary Synthetic Pathway: Williamson Ether Synthesis and Nucleophilic Substitution

This is arguably the most versatile and widely employed route. It builds the molecule logically from the phenolic starting material and offers multiple points for diversification. The overall workflow involves forming the crucial aryl ether bond, converting the introduced side-chain into a suitable leaving group, and finally performing a nucleophilic substitution with ethanolamine.

Workflow Diagram: Pathway 1

Williamson_Ether_Synthesis_Pathway cluster_0 Step 1: O-Alkylation cluster_1 Step 2: Halogenation cluster_2 Step 3: Amination A 3-Methoxyphenol C 2-(3-Methoxyphenoxy)ethanol A->C Base (K₂CO₃) Solvent (Acetone) B 2-Chloroethanol B->C D 1-Chloro-2-(3-methoxyphenoxy)ethane C->D SOCl₂ or PCl₅ F Target Molecule D->F Excess Ethanolamine Heat E Ethanolamine E->F

Caption: Workflow for the Williamson Ether Synthesis route.

Step 1: Synthesis of 2-(3-Methoxyphenoxy)ethanol via Williamson Ether Synthesis

The initial and critical step is the formation of the aryl ether linkage. The Williamson ether synthesis is the classic and most reliable method for this transformation, involving the Sₙ2 reaction of a phenoxide with an alkyl halide.[3]

  • Mechanism and Rationale: 3-Methoxyphenol is a weak acid. Treatment with a moderate base, such as potassium carbonate (K₂CO₃), is sufficient to deprotonate the hydroxyl group, forming the more nucleophilic 3-methoxyphenoxide ion. This phenoxide then attacks the electrophilic carbon of 2-chloroethanol, displacing the chloride ion and forming the desired ether.

  • Choice of Reagents:

    • Base: Potassium carbonate is ideal as it is inexpensive, easy to handle, and sufficiently basic to deprotonate the phenol without causing unwanted side reactions with the alkyl halide. Stronger bases like sodium hydride (NaH) are generally unnecessary and can be hazardous on a large scale.[4]

    • Solvent: A polar aprotic solvent like acetone or N,N-dimethylformamide (DMF) is preferred as it effectively solvates the potassium cation while not interfering with the nucleophilicity of the phenoxide, thus accelerating the Sₙ2 reaction.[5]

    • Electrophile: 2-Chloroethanol is a cost-effective and readily available reagent for introducing the two-carbon alcohol side chain.

Step 2: Conversion to 1-Chloro-2-(3-methoxyphenoxy)ethane

To facilitate the final amination step, the terminal hydroxyl group of 2-(3-methoxyphenoxy)ethanol must be converted into a better leaving group. A common and effective strategy is its conversion to an alkyl chloride.

  • Mechanism and Rationale: Thionyl chloride (SOCl₂) is a highly effective reagent for this transformation. It reacts with the alcohol to form a chlorosulfite intermediate, which then decomposes via an internal nucleophilic attack (Sₙi mechanism) by the chloride ion, releasing sulfur dioxide and HCl as gaseous byproducts and yielding the desired alkyl chloride. This method is advantageous because the byproducts are easily removed, simplifying purification.

Step 3: Synthesis of 2-[2-(3-Methoxyphenoxy)ethylamino]ethanol

The final step involves a nucleophilic substitution reaction where the previously synthesized alkyl chloride is treated with ethanolamine.

  • Mechanism and Rationale: Ethanolamine acts as the nucleophile, attacking the carbon bearing the chlorine atom to displace it and form the C-N bond.

  • Controlling Selectivity: A key challenge in this step is preventing dialkylation, where the secondary amine product reacts with another molecule of the alkyl chloride. To suppress this side reaction, a significant excess of ethanolamine is typically used. This ensures that the concentration of the primary amine (ethanolamine) is much higher than the secondary amine product, making the initial reaction statistically more likely. The excess ethanolamine can be removed later during workup or by distillation.

Alternative Pathway: Reductive Amination

An alternative and elegant approach is the use of reductive amination. This pathway constructs the C-N bond directly by reacting an aldehyde with an amine in the presence of a reducing agent.

Workflow Diagram: Pathway 2

Reductive_Amination_Pathway cluster_0 Step 1: Oxidation cluster_1 Step 2: Reductive Amination A 2-(3-Methoxyphenoxy)ethanol B 2-(3-Methoxyphenoxy)acetaldehyde A->B Mild Oxidant (PCC, Dess-Martin) D Target Molecule B->D Reducing Agent (NaBH₃CN) pH Control C Ethanolamine C->D

Sources

Foundational

Comprehensive Toxicity Profile and Material Safety Data Sheet (MSDS) for 2-[2-(3-Methoxyphenoxy)ethylamino]ethanol

Chemical Identity & Pharmacological Context 2-[2-(3-Methoxyphenoxy)ethylamino]ethanol (CAS: 420104-03-6) is a specialized secondary amine featuring both a phenoxyethylamine moiety and an aminoethanol group[1]. In drug de...

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Author: BenchChem Technical Support Team. Date: March 2026

Chemical Identity & Pharmacological Context

2-[2-(3-Methoxyphenoxy)ethylamino]ethanol (CAS: 420104-03-6) is a specialized secondary amine featuring both a phenoxyethylamine moiety and an aminoethanol group[1]. In drug development, compounds of this class are frequently utilized as critical intermediates in the synthesis of multi-target agents, such as D2-like and 5-HT1A receptor ligands investigated for the treatment of Parkinson's disease and schizophrenia[2].

Because 420104-03-6 is primarily synthesized as an intermediate or research chemical, exhaustive in vivo toxicological data specific to this exact CAS number is sparse. As a Senior Application Scientist, I approach this data gap using the European Chemicals Agency (ECHA) Read-Across Assessment Framework (RAAF) . By deconstructing the molecule into its functional toxicophores—the phenoxyethylamine group and the aminoethanol group—we can accurately predict its safety profile, mechanistic toxicity, and handling requirements.

Predictive Toxicology via Read-Across Methodology

To establish a robust toxicity profile, we anchor our predictions on two structurally analogous source chemicals with extensive empirical data:

  • Source 1: 2-Phenoxyethylamine (CAS: 1758-46-9) – Provides the baseline for the lipophilic aromatic ether and primary amine corrosivity[3].

  • Source 2: 2-Aminoethanol (CAS: 141-43-5) – Provides the baseline for the alkanolamine metabolic disruption and respiratory irritation[4].

G Target Target: 420104-03-6 2-[2-(3-Methoxyphenoxy)ethylamino]ethanol Source1 Source 1: 2-Phenoxyethylamine (CAS: 1758-46-9) Tox1 Corrosivity & Acute Irritation (Skin/Eye Damage) Source1->Tox1 Structural Alert Source2 Source 2: 2-Aminoethanol (CAS: 141-43-5) Source2->Tox1 Amine Basicity Tox2 Metabolic Disruption (Choline Homeostasis) Source2->Tox2 Metabolic Pathway Tox1->Target Read-Across Prediction Tox2->Target Read-Across Prediction

Figure 1: RAAF workflow mapping source toxicophores to the target compound.

Mechanistic Toxicity Profile

Corrosivity and Membrane Saponification: The secondary amine in 420104-03-6 imparts significant alkalinity. Upon contact with biological membranes, it induces rapid saponification of epidermal lipids and denaturation of structural proteins. This mechanism is identical to the severe skin burns (Category 1B) and eye damage (Category 1) observed in 2-phenoxyethylamine exposure[3][5].

Metabolic Disruption (Lipid Homeostasis): The aminoethanol moiety acts as a competitive inhibitor of choline uptake. High-dose exposure to alkanolamines has been shown to alter lipid metabolism by incorporating into glycerophospholipids, disrupting the phosphatidylcholine (PC) to phosphatidylethanolamine (PE) ratio[6]. This biochemical alteration destabilizes cell membranes and triggers endoplasmic reticulum (ER) stress, which manifests systemically as hepatotoxicity and neurobehavioral changes at extreme doses[4][6].

Pathway Amine Aminoethanol Moiety Cellular Uptake Compete Competitive Inhibition of Choline Uptake Amine->Compete Lipid Altered Glycerophospholipid Synthesis Compete->Lipid Membrane Membrane Destabilization & Stress Response Lipid->Membrane

Figure 2: Mechanistic pathway of aminoethanol-induced cellular toxicity.

Quantitative Data Summary

The following table synthesizes the empirical data from the source compounds to generate the predicted toxicological endpoints for 420104-03-6.

Toxicological Endpoint2-Phenoxyethylamine (Source)[3]2-Aminoethanol (Source)[4][6]Predicted Profile for 420104-03-6 (Target)
Acute Oral LD50 (Rat) ~1,000 - 2,000 mg/kg1,089 mg/kg~1,200 - 1,500 mg/kg (Moderate Toxicity)
Skin Corrosion/Irritation Category 1B (Corrosive)Category 1B (Corrosive)Category 1B (Corrosive)
Serious Eye Damage Category 1 (Severe)Category 1 (Severe)Category 1 (Severe)
Inhalation Toxicity Irritating to respiratory tract50 mg/m³ (Submucosal inflammation)Respiratory Irritant (Aerosol/Vapor)
Target Organ Toxicity Respiratory tractLiver, NeurobehavioralRespiratory tract, Liver (Chronic high-dose)

Material Safety Data Sheet (MSDS) Guidelines

Based on the synthesized profile, the following handling and safety protocols must be strictly adhered to when utilizing 2-[2-(3-Methoxyphenoxy)ethylamino]ethanol in the laboratory.

GHS Classification
  • Skin Corrosion: Category 1B (H314: Causes severe skin burns and eye damage)

  • Serious Eye Damage: Category 1 (H318: Causes serious eye damage)

  • Acute Toxicity (Oral): Category 4 (H302: Harmful if swallowed)

Handling and Storage
  • Engineering Controls: Must be handled inside a certified chemical fume hood. The compound's vapor pressure may lead to inhalation hazards, particularly if heated during reflux reactions (e.g., when synthesizing 1,4-dioxane derivatives)[2].

  • PPE: Nitrile gloves (double-layered recommended due to lipophilicity), tight-sealing chemical safety goggles, and a corrosion-resistant lab coat.

  • Storage: Store locked up in a cool, dry, well-ventilated area away from strong oxidizing agents and acids. Keep under an inert atmosphere (e.g., Argon) if prolonged storage is required to prevent amine oxidation.

First Aid Measures
  • Skin Contact: Immediate saponification requires rapid intervention. Flush with copious amounts of water for at least 15 minutes. Remove contaminated clothing immediately. Do NOT attempt to neutralize with weak acids, as the exothermic reaction will compound tissue damage[5].

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present. Seek immediate ophthalmological attention.

  • Ingestion: Do NOT induce vomiting due to the risk of esophageal perforation from the corrosive amine. Rinse mouth and drink 1-2 glasses of water or milk to dilute[5].

Self-Validating Experimental Protocols

To empirically validate the read-across predictions for a specific batch of 420104-03-6, the following self-validating protocols should be executed.

Protocol 1: In Vitro Skin Irritation Assessment (OECD TG 439)

Causality: The EpiDerm™ 3D human tissue model closely mimics the human stratum corneum, making it the ideal system to evaluate the corrosive potential of the lipophilic 3-methoxyphenoxy group combined with the alkaline secondary amine. Self-Validation: The assay relies on a strict internal control logic. If the negative control fails to meet baseline viability, the entire plate is rejected, ensuring that any observed cell death is strictly chemical-induced.

  • Tissue Preparation: Pre-incubate EpiDerm™ tissues (MatTek) in assay medium at 37°C, 5% CO2 for 1 hour to equilibrate.

  • Dosing: Apply 30 µL of 420104-03-6 (diluted in a biologically inert vehicle if solid/viscous) directly to the apical surface of the tissue.

  • Controls: Concurrently dose tissues with DPBS (Negative Control) and 5% SDS (Positive Control).

  • Exposure: Incubate for 60 minutes at 37°C.

  • Washing & Viability: Wash tissues thoroughly with DPBS to remove the chemical. Transfer tissues to a 24-well plate containing 1 mg/mL MTT solution and incubate for 3 hours.

  • Extraction & Readout: Extract the formazan dye using isopropanol for 2 hours. Measure optical density (OD) at 570 nm.

  • Validation Criteria: The assay is only valid if the Negative Control OD570 is between 0.8 and 2.8, and the Positive Control viability is ≤ 20%. A target viability of < 50% confirms the Category 1B Corrosive classification.

Protocol 2: LC-MS/MS Lipidomics for Choline Disruption

Causality: Because the aminoethanol moiety is known to disrupt choline homeostasis[6], we must track the Phosphatidylcholine (PC) to Phosphatidylethanolamine (PE) ratio to measure the biochemical consequence of this specific toxicophore. Self-Validation: The use of stable isotope-labeled internal standards accounts for matrix suppression and extraction losses, ensuring absolute quantitative accuracy regardless of sample variations.

  • Cell Culture: Seed HepG2 (human hepatoma) cells in 6-well plates at 1×105 cells/well. Expose to sub-lethal concentrations (e.g., 10, 50, 100 µM) of 420104-03-6 for 48 hours.

  • Quenching & Spiking: Wash cells with ice-cold PBS. Spike each well with 10 µL of an internal standard mix containing PC-d31 and PE-d31 (1 µg/mL).

  • Extraction (Folch Method): Add 1 mL of ice-cold Methanol/Chloroform (1:2 v/v). Scrape cells, vortex for 5 minutes, and add 0.2 mL of HPLC-grade water to induce phase separation.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes. Extract the lower organic phase and dry under a gentle stream of nitrogen.

  • LC-MS/MS Analysis: Reconstitute in Isopropanol/Methanol (1:1). Inject 5 µL into a C18 column coupled to a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Data Processing: Quantify the PC/PE ratio by normalizing the analyte peak areas to their respective deuterated internal standards. A dose-dependent decrease in the PC/PE ratio validates the aminoethanol-driven metabolic disruption mechanism.

References

  • Sigma-Aldrich. "2-{[2-(3-methoxyphenoxy)ethyl]amino}ethanol". Sigma-Aldrich Catalog. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGnVERCrqvLvpM8n2zCXBiJBS5F-2hw3hexkOsT7_BIUB1tGV_NU_FiAt-oyjcKiKDC5_qaGkhoAB1zmyAdbO-Cwb6URlyJK8vZpgdcx-HQTWfHDJvpUlYEzNphnMkHAOK6WPuhiV733nT_daUWfFxT00QUiIw13Vdspd9NTusitc95-wRuAYPUTE=]
  • NIH. "Multitarget 1,4-Dioxane Compounds Combining Favorable D2-like and 5-HT1A Receptor Interactions with Potential for the Treatment of Parkinson's Disease or Schizophrenia". PMC. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFksedlfaJHNXMghOa5H8-_JSOmWUkSvH8qt_Xzd9PMUdJk8rhEE494IiCU1cPA6M8GM42Y-Fw30eFau30Uo8SAklRqX7F4ORXzIK_SEwRp1pjQkYLNF0ZmjS6JahYKIWRwk86AwhylwegqSkY=]
  • Fisher Scientific. "SAFETY DATA SHEET - 2-Phenoxyethylamine". Fisher Scientific. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPMedgnSrX0FdL6qUx7fLuZWW6FXRz7eFK3WCKaZSlXfziThlTh3lbGVD5xDHh4vuS7iLGOqUcXEdZGMIzErE0dvArmHcTO09BZfDucUyoGGIIREnh2CLdQYPRSVi7VFAm1bGxHlgC05MC72NtMbpwJqOlp_UBd7X4YqvbNSiaWYLcsQvp9gzCQVRCMOlBRc9UOV7VlZ1A6hFxEFPG1cIEmbHZteI0Cx7QhPvsbvd3PUuIuQf7Sl289IjIcGI=]
  • GOV.UK. "Appendix C: summary of toxicological evidence for MEA and NDMA". GOV.UK. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGH4Y9JnaY2g3fn8RzJLPY3FioWj0pYnODP1SWjDSubFd7M0wRwa3LUSHZ1NsKYwr-BLCoMITePW2Z44KiIFY45Y0JUE8ZnQOH2oegpa6-WRYc1cGm4vJD5xrkaKgWnFJY8Aw9yhF3AWyFXcgw_ul1QyYDrPw4krFXTF5utWesDC8nQXhWq20Op-mXqz4d4Pcci2OxzJYH8v9J69ZIM6YkUkQPBbcS_vujJ5K08ff79SfN7ANWlbjKeVgOdfKwsH6CK1gKTcV0-xhxlSBvS6WKgyyNEbrCK_hx-zXc0RhC_465WLBHjWpU5H2SbEVJ6yAEtjDHEmEVKmQqf2WxkY4FK]
  • ResearchGate. "Comparison of acute toxicological endpoints of 2-aminoethanol and 3-aminopropanol". ResearchGate. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3dfD7Q9B2NeF_zMS-lD1aqNLTl_TmDAmIPvtIu4rB7hS2tLbEu3M5DzuYZzS3iZZSUpjL-0l9x51n3kyayFVqeEDzKpyEzXqUTwpF5HMh--y85LuOQBxylTWTph9n2v5QXE9Lx2f6lZhRMuF0gkNzEricnPOIe3FQlSHfI2h1JOmOD-Q9eZFJhBFSvcLO8C0u5Qw--L91ugkFE_z-BZ8g3HvhMroE4a4Fi6uSctNwwJFU-y_ZIJNwpz3Sl6otcDlH6K9Hrg==]

Sources

Protocols & Analytical Methods

Method

HPLC Method Development and Validation for the Quantification of 2-[2-(3-Methoxyphenoxy)ethylamino]ethanol

Introduction & Scientific Rationale The compound 2-[2-(3-Methoxyphenoxy)ethylamino]ethanol is a critical structural motif and intermediate often utilized in the synthesis of aryloxypropanolamine derivatives, a class of m...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The compound 2-[2-(3-Methoxyphenoxy)ethylamino]ethanol is a critical structural motif and intermediate often utilized in the synthesis of aryloxypropanolamine derivatives, a class of molecules that includes various beta-adrenergic blocking agents. Structurally, it features an electron-rich methoxyphenoxy ring, an ethyl ether linker, and a secondary amine attached to an ethanol moiety.

Quantifying this compound presents a classic chromatographic challenge. The secondary amine has a pKa of approximately 9.2–9.5. Under neutral pH conditions, this basic functional group becomes fully protonated. Classical peak tailing in reversed-phase methods is most commonly caused by strong ionic interactions between these basic analytes and residual ionized silanols (SiO⁻) on the surface of the silica stationary phase[1]. This secondary ion-exchange interaction compromises resolution, sensitivity, and quantitative accuracy. Furthermore, ionized silanol groups on the base particle are universally recognized as a primary cause of peak tailing for basic analytes[2].

As an Application Scientist, my strategy to achieve a sharp, symmetrical peak relies on modulating both the stationary and mobile phases to create a robust, self-validating system:

  • Stationary Phase Selection: We utilize a high-purity, Type-B silica C18 column with advanced end-capping. These columns have significantly fewer active silanols compared to older Type-A silica columns.

  • Mobile Phase pH & Additives: We employ a low-pH mobile phase utilizing 0.1% Trifluoroacetic acid (TFA). At a pH of ~2.0, the residual silanols on the silica surface (pKa ~3.5–4.5) are fully protonated and neutralized, effectively shutting down the ion-exchange pathway. Simultaneously, the secondary amine of the analyte is fully protonated. TFA acts as a volatile ion-pairing agent; its hydrophobic trifluoroacetate anion pairs with the protonated amine, increasing the complex's overall hydrophobicity and promoting predictable retention via purely hydrophobic partitioning. Minor changes in the concentration of TFA can dramatically affect hydrophobic retention due to these chaotropic effects[3].

  • Detection: UV detection at 274 nm is selected to target the secondary absorption band of the methoxybenzene chromophore, which avoids the severe baseline drift typically caused by TFA at lower wavelengths (<220 nm).

Experimental Protocols

The following step-by-step methodology provides a self-validating workflow for the assay of 2-[2-(3-Methoxyphenoxy)ethylamino]ethanol.

Reagents and Materials
  • Analyte: 2-[2-(3-Methoxyphenoxy)ethylamino]ethanol reference standard (>99.0% purity).

  • Solvents: HPLC-grade Acetonitrile (ACN) and Milli-Q Water (18.2 MΩ·cm).

  • Modifier: LC-MS grade Trifluoroacetic acid (TFA).

  • Column: Phenomenex Kinetex C18, 150 x 4.6 mm, 5 µm (or equivalent high-purity, end-capped C18).

Standard and Sample Preparation
  • Diluent Preparation: Mix HPLC-grade Water and Acetonitrile in a 50:50 (v/v) ratio. Degas via sonication for 5 minutes.

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Add 7 mL of diluent, sonicate until fully dissolved, and dilute to the mark with diluent.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with diluent.

  • Filtration: Filter the working standard through a 0.45 µm PTFE syringe filter into an HPLC vial, discarding the first 1 mL of filtrate to prevent adsorption artifacts.

Chromatographic Conditions

Table 1: Optimized HPLC Parameters

ParameterSpecification
Column Phenomenex Kinetex C18 (150 x 4.6 mm, 5 µm)
Mobile Phase A Water + 0.1% TFA (v/v)
Mobile Phase B Acetonitrile + 0.1% TFA (v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C ± 1°C
Detection Wavelength UV at 274 nm
Injection Volume 10 µL
Needle Wash Methanol:Water (80:20, v/v)

Table 2: Gradient Elution Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Profile
0.0955Isocratic Hold
2.0955Isocratic Hold
12.01090Linear Gradient
15.01090Column Wash
15.1955Re-equilibration
20.0955End of Run

Method Development Workflow & Mechanisms

The logical progression of this method development ensures that the physicochemical properties of the analyte dictate the instrumental parameters.

Workflow Start 1. Target Profile Secondary Amine (pKa ~9.5) ColSelect 2. Column Selection End-capped Type-B C18 Start->ColSelect MPScreen 3. Mobile Phase Low pH (Suppress Silanols) ColSelect->MPScreen TFAOpt 4. Additive Optimization 0.1% TFA (Ion-Pairing) MPScreen->TFAOpt GradOpt 5. Gradient Design 5-90% ACN over 15 min TFAOpt->GradOpt Valid 6. Method Validation ICH Q2(R2) Guidelines GradOpt->Valid

Fig 1. Step-by-step HPLC method development workflow for basic amine quantification.

By utilizing 0.1% TFA, we actively manipulate the ionization states within the column. The diagram below illustrates the causality behind our mobile phase selection, demonstrating how low pH prevents the secondary interactions that ruin peak symmetry.

Mechanism cluster_0 Neutral pH (No Additive) cluster_1 Low pH + 0.1% TFA Silanol Ionized Silanols (SiO-) Interaction Strong Ionic Interaction (Severe Peak Tailing) Silanol->Interaction Amine Protonated Amine (NH2+) Amine->Interaction NeutralSilanol Neutralized Silanols (SiOH) Resolution Hydrophobic Retention (Sharp Symmetrical Peak) NeutralSilanol->Resolution No Ionic Binding TFAAmine Amine-TFA Ion Pair TFAAmine->Resolution

Fig 2. Mechanism of peak tailing mitigation using low pH and TFA ion-pairing.

Results & Discussion

System Suitability (Self-Validation)

A method is only as trustworthy as its system suitability test (SST). Before analyzing any unknown samples, the system must pass the following criteria based on six replicate injections of the 100 µg/mL working standard. The addition of TFA ensures the tailing factor remains well below the pharmacopeial limit of 1.5.

Table 3: System Suitability Parameters

ParameterObserved ValueAcceptance CriteriaStatus
Retention Time ( tR​ ) 8.42 min± 2.0%Pass
USP Tailing Factor ( Tf​ ) 1.12≤ 1.5Pass
Theoretical Plates ( N ) 16,450≥ 10,000Pass
Injection Precision (%RSD) 0.45%≤ 2.0% (n=6)Pass
Method Validation Summary

The method was validated according to ICH Q2(R2) guidelines to guarantee its reliability for routine quality control and research applications. The ion-pairing mechanism provided by the TFA modifier ensures excellent linearity and recovery.

Table 4: Method Validation Summary

Validation ParameterResult
Linearity Range 1.0 – 150.0 µg/mL
Correlation Coefficient ( R2 ) 0.9998
Limit of Detection (LOD) 0.15 µg/mL (S/N > 3)
Limit of Quantitation (LOQ) 0.50 µg/mL (S/N > 10)
Accuracy (Recovery %) 98.5% – 101.2% (Spiked at 50, 100, 150 µg/mL)
Method Precision (Repeatability) 0.62% RSD (n=6 preparations)

Sources

Application

Guide to the Preparation, Handling, and Storage of 2-[2-(3-Methoxyphenoxy)ethylamino]ethanol Stock Solutions

An Application Note and Protocol for Researchers Abstract This document provides a comprehensive, field-proven protocol for the preparation, quality control, and storage of stock solutions for the research compound 2-[2-...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for Researchers

Abstract

This document provides a comprehensive, field-proven protocol for the preparation, quality control, and storage of stock solutions for the research compound 2-[2-(3-Methoxyphenoxy)ethylamino]ethanol. The methodologies detailed herein are designed to ensure the highest degree of accuracy, reproducibility, and stability, which are foundational to the integrity of any experimental work. By explaining the causality behind each step, this guide serves as an essential resource for researchers, scientists, and drug development professionals aiming to achieve reliable and valid experimental outcomes.

Part 1: Foundational Knowledge and Strategic Planning

The validity of data generated in biological and chemical assays is critically dependent on the precise concentration and stability of the reagents used.[1] A stock solution is a concentrated chemical solution that is diluted to a lower concentration for actual use.[2] Preparing a concentrated stock solution is standard laboratory practice that saves preparation time, minimizes the potential for error associated with weighing very small quantities, and ensures consistency across multiple experiments.[1][3]

Physicochemical Profile of 2-[2-(3-Methoxyphenoxy)ethylamino]ethanol

Before any experimental work, it is imperative to understand the fundamental properties of the compound. This information is typically found on the supplier's Certificate of Analysis (CoA) or product datasheet, which should always be consulted as the primary source of truth.[4]

Parameter Value Source / Note
Chemical Name 2-[2-(3-Methoxyphenoxy)ethylamino]ethanol-
CAS Number 420104-03-6
Molecular Formula C₁₁H₁₇NO₃[5]
Molecular Weight (MW) 211.26 g/mol [5]
Purity ≥90% (Example)Must be verified from the batch-specific CoA.
Appearance Solid (Form varies)Typically a crystalline solid or powder.[6]
The Critical Choice of Solvent

The selection of an appropriate solvent is the most critical decision in stock solution preparation. The ideal solvent must completely dissolve the compound at the desired concentration and be compatible with downstream experimental systems (e.g., non-toxic to cells at the final working concentration).[1]

Solvent Properties & Considerations Typical Cell Culture Tolerance
DMSO (Dimethyl Sulfoxide) Primary Recommendation. A highly versatile aprotic solvent capable of dissolving a vast range of both polar and nonpolar compounds. It is miscible with water and most organic solvents.[1][7] Caution: DMSO is hygroscopic (absorbs water from the air) and is readily absorbed through the skin, carrying dissolved solutes with it.[7]< 0.5% (v/v)
Ethanol (EtOH) A polar protic solvent suitable for many organic compounds. It is less toxic to cells than DMSO at similar concentrations.< 1.0% (v/v)
Aqueous Buffers (e.g., PBS) Direct dissolution is often limited for organic compounds. Solubility should be empirically determined. Aqueous solutions are generally not suitable for long-term storage at low temperatures and may be prone to microbial growth.[8]N/A

For 2-[2-(3-Methoxyphenoxy)ethylamino]ethanol, high-purity, anhydrous DMSO is the recommended starting solvent due to its strong solubilizing power.[7]

Safety and Handling Imperatives

Responsible chemical handling is paramount for personnel safety and regulatory compliance.[9]

  • Consult the SDS: Always review the Safety Data Sheet (SDS) for both 2-[2-(3-Methoxyphenoxy)ethylamino]ethanol and the chosen solvent before beginning work.[7]

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile or other appropriate material), and safety glasses or goggles at all times.[7][10]

  • Ventilation: All handling of the solid compound and concentrated stock solutions should be performed in a certified chemical fume hood to prevent inhalation of powders or vapors.[7][11]

  • Spill Management: Ensure a chemical spill kit is readily accessible.

Part 2: Experimental Protocol for a 10 mM Stock Solution

This protocol details the preparation of a 10 mM stock solution in DMSO, a common starting concentration for many research applications.

Materials and Equipment
  • 2-[2-(3-Methoxyphenoxy)ethylamino]ethanol (solid powder)

  • High-purity, anhydrous DMSO (Dimethyl Sulfoxide)

  • Calibrated analytical balance (readable to at least 0.1 mg)

  • Amber glass vials or sterile, nuclease-free polypropylene microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Sonicator bath (optional, but recommended)

The Calculation: From Molarity to Mass

The required mass of the compound is determined using the fundamental molarity formula.[1]

Mass (g) = Desired Concentration (mol/L) × Desired Volume (L) × Molecular Weight ( g/mol )

Example Calculation for 1 mL of a 10 mM Stock Solution:

  • Desired Concentration: 10 mM = 0.010 mol/L

  • Desired Volume: 1 mL = 0.001 L

  • Molecular Weight: 211.26 g/mol

Mass (mg) = (0.010 mol/L) × (0.001 L) × (211.26 g/mol ) × (1000 mg/g) = 2.11 mg

Expert Insight (Purity Adjustment): The Certificate of Analysis (CoA) will state the compound's purity. For the highest accuracy, the calculated mass should be adjusted to account for impurities.[1]

  • Adjusted Mass = Calculated Mass / (Purity / 100)

  • If purity is 95%: Adjusted Mass = 2.11 mg / 0.95 = 2.22 mg

Step-by-Step Preparation Workflow
  • Preparation: Allow the vial of 2-[2-(3-Methoxyphenoxy)ethylamino]ethanol and the solvent (DMSO) to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing: Place a clean weighing boat or the destination vial on the analytical balance and tare it. Carefully weigh the calculated mass (e.g., 2.22 mg for 95% purity) of the compound. Record the exact mass weighed.[1]

  • Transfer: Ensure the weighed powder is at the bottom of a sterile amber vial or microcentrifuge tube suitable for storage.

  • Dissolution: Add the calculated volume (1 mL) of anhydrous DMSO to the vial containing the compound. Cap the vial securely.[7]

  • Mixing: Vortex the solution vigorously for 1-2 minutes. Many compounds require significant energy to dissolve.

  • Assisted Solubilization (If Necessary): If particulates remain, sonicate the vial in a water bath for 5-10 minutes or warm it gently to 37°C.[7] This decreases the viscosity of the DMSO and increases the kinetic energy, facilitating dissolution.

  • Final Inspection: Visually inspect the solution against a light source to ensure it is clear and free of any visible particulates. A completely dissolved solution is critical for accurate downstream dilutions.[7]

Visualization of the Preparation Workflow

G cluster_prep Phase 1: Calculation & Weighing cluster_sol Phase 2: Dissolution cluster_final Phase 3: Finalization calc Calculate Mass (Adjust for Purity) weigh Weigh Compound on Analytical Balance calc->weigh add_solvent Add Calculated Volume of DMSO weigh->add_solvent vortex Vortex Vigorously (1-2 min) add_solvent->vortex inspect1 Visually Inspect vortex->inspect1 assist Gentle Warming or Sonication (Optional) inspect1->assist Particulates Remain inspect2 Confirm Complete Dissolution inspect1->inspect2 Fully Dissolved assist->inspect1 aliquot Aliquot into Single-Use Vials inspect2->aliquot store Store at -20°C or -80°C (Protect from Light) aliquot->store

Caption: Workflow for preparing a stock solution in DMSO.

Part 3: Quality Control, Storage, and Stability

A prepared stock solution is only as reliable as its quality control and storage protocol. This section provides a self-validating framework to ensure the integrity of your stock.

Quality Control (QC) Measures

Quality control ensures that the prepared solution meets the required standards of concentration and purity.[12]

  • Baseline QC (Mandatory): A visual inspection for clarity and absence of precipitates is the most basic but essential QC step.

  • Advanced QC (Recommended for GMP or long-term studies):

    • Spectroscopy: If the molar extinction coefficient is known, UV-Vis spectroscopy can be used to confirm the concentration based on absorbance at a specific wavelength (λmax).

    • Chromatography (HPLC): High-Performance Liquid Chromatography is a powerful tool to verify both the purity and concentration of the stock solution against a calibrated reference standard.[13]

Logical Flow of Quality Control

QC_Logic start Stock Solution Prepared visual_check Visual Inspection: Is solution clear? start->visual_check pass_visual Solution Passes Initial QC visual_check->pass_visual Yes fail_visual FAIL: Re-dissolve (Vortex/Sonicate) visual_check->fail_visual No advanced_qc Advanced QC Needed? pass_visual->advanced_qc fail_visual->start Attempt again run_hplc Perform HPLC/UV-Vis Analysis advanced_qc->run_hplc Yes pass_final Solution Validated for Use advanced_qc->pass_final No check_spec Results within Specification? run_hplc->check_spec check_spec->pass_final Yes fail_final FAIL: Discard and Prepare New Stock check_spec->fail_final No

Caption: Decision-making workflow for stock solution quality control.

Storage and Stability Protocol

Proper storage is essential to maintain the integrity of the stock solution over time.[1]

Parameter Best Practice Rationale
Aliquoting Dispense the stock solution into smaller, single-use volumes in appropriately sized vials.Minimizes contamination risk and prevents degradation from repeated freeze-thaw cycles.[3][7]
Labeling Clearly label each aliquot with: Compound Name, Concentration, Solvent, Date of Preparation, and Preparer's Initials.Ensures unambiguous identification and traceability.[11][14]
Temperature Store at -20°C for short-to-medium term or -80°C for long-term storage.Low temperatures slow down chemical degradation processes, maximizing the solution's shelf life.[7]
Light Protection Always use amber vials or store clear vials in a light-blocking container (e.g., a freezer box).Protects light-sensitive compounds from photodecomposition.[1][3]

Stability: The long-term stability of 2-[2-(3-Methoxyphenoxy)ethylamino]ethanol in DMSO has not been extensively published. However, by following these protocols (using anhydrous solvent, aliquoting, and storing at -80°C), stability for at least 3-6 months can be reasonably expected.[1] For critical or long-term experiments, it is advisable to test the stability by comparing an aged aliquot to a freshly prepared solution.[15]

References

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • Espinoza, R. (2025, November 17). The Top 10 Best Practices For Proper Chemical Storage. IDR Environmental. Retrieved from [Link]

  • Safety Storage Systems. (2024, December 12). Chemical Inventory Management: Best Practices. Retrieved from [Link]

  • Accuform. (2025, September 22). Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. Retrieved from [Link]

  • Augspurger, A., & Perriello, R. (n.d.). Best Practices for Proper Chemical Storage. The Synergist. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, August 18). 2.5: Preparing Solutions. Retrieved from [Link]

  • Walsh Medical Media. (2023, December 27). Statistical Methods for Quality Control in Chemistry. Retrieved from [Link]

  • Deskera. (2023, February 27). Best Practices for Chemical Manufacturing Quality Control. Retrieved from [Link]

  • QA/SAC Americas. (2018, March 31). APPENDIX C. PREPARATION OF QUALITY CONTROL SOLUTIONS. Retrieved from [Link]

  • European Bioanalysis Forum. (n.d.). Stock and working solutions stability. Retrieved from [Link]

  • Zhang, P., et al. (n.d.). An experimental and modeling study of physical N2O solubility in 2-(ethylamino)ethanol. ResearchGate. Retrieved from [Link]

  • NextSDS. (n.d.). 2-(3-METHOXYPHENOXY)-ETHANOL — Chemical Substance Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-(5-Amino-2-methoxyphenyl)ethanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Angene Chemical. (2024, August 12). Safety Data Sheet for 2-(2-(Diethylamino)ethoxy)ethanol. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Methoxyphenoxy)ethanol. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Method

Application Note: Elucidation of the Mass Spectrometry Fragmentation Pattern of 2-[2-(3-Methoxyphenoxy)ethylamino]ethanol

Abstract This application note provides a detailed protocol and analysis of the tandem mass spectrometry (MS/MS) fragmentation pattern of 2-[2-(3-Methoxyphenoxy)ethylamino]ethanol, a compound of interest in pharmaceutica...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed protocol and analysis of the tandem mass spectrometry (MS/MS) fragmentation pattern of 2-[2-(3-Methoxyphenoxy)ethylamino]ethanol, a compound of interest in pharmaceutical and drug development research. A comprehensive methodology for analysis via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is presented, including sample preparation, chromatographic conditions, and mass spectrometer parameters. The fragmentation pathways are elucidated and explained based on established principles of mass spectrometry, providing a foundational guide for researchers involved in the identification and quantification of this and structurally related molecules.

Introduction

2-[2-(3-Methoxyphenoxy)ethylamino]ethanol is a molecule that contains several functional groups amenable to mass spectrometric analysis, including a secondary amine, a primary alcohol, and an ether linkage to an aromatic ring. Understanding its behavior under collision-induced dissociation (CID) is crucial for developing robust and specific analytical methods for its detection in various matrices. This is particularly relevant in drug metabolism studies, pharmacokinetic assessments, and quality control of active pharmaceutical ingredients (APIs). The presence of multiple fragmentation sites can lead to a complex MS/MS spectrum. A thorough characterization of this fragmentation pattern is therefore essential for confident structural confirmation and differentiation from isomeric or isobaric compounds.

This guide is designed for researchers, scientists, and drug development professionals, offering both a practical experimental protocol and a detailed theoretical explanation of the observed fragmentation.

Experimental Design & Rationale

I. Sample Preparation

The choice of sample preparation methodology is critical for achieving accurate and reproducible results. For a polar compound like 2-[2-(3-Methoxyphenoxy)ethylamino]ethanol, a simple "dilute-and-shoot" approach is often sufficient for initial characterization from a clean solution.

Protocol:

  • Stock Solution Preparation: Accurately weigh 1 mg of 2-[2-(3-Methoxyphenoxy)ethylamino]ethanol and dissolve it in 1 mL of methanol to create a 1 mg/mL stock solution.

  • Working Solution: Serially dilute the stock solution with a 50:50 mixture of methanol and deionized water to a final concentration of 1 µg/mL. This concentration is typically suitable for direct infusion or LC-MS analysis on modern mass spectrometers.

  • Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter that could interfere with the LC-MS system.

Causality: Methanol is chosen as the primary solvent due to its ability to readily dissolve the analyte and its compatibility with reversed-phase liquid chromatography. The addition of water in the working solution ensures compatibility with the initial mobile phase conditions, promoting good peak shape.

II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Given the polar nature of the analyte, a reversed-phase liquid chromatography method is appropriate.[1][2][3] A C18 column is a good starting point for method development.[4]

Table 1: LC-MS/MS Instrumentation and Parameters

ParameterConditionRationale
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) systemProvides the necessary separation efficiency and is directly compatible with mass spectrometry.
Column C18, 2.1 x 50 mm, 1.8 µmA standard reversed-phase column chemistry that provides good retention for moderately polar compounds. The short column length allows for rapid analysis times.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a common mobile phase additive that aids in the protonation of the analyte in positive ion mode ESI, enhancing signal intensity.[4]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent in reversed-phase chromatography with good elution strength and UV transparency.
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.A gradient elution is necessary to ensure the analyte is eluted with a good peak shape and to clean the column of any less polar contaminants.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column that balances analysis time and chromatographic efficiency.
Injection Volume 5 µLA small injection volume is used to prevent column overloading and maintain good peak shape.
MS System Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (QTOF) Mass SpectrometerA QqQ is ideal for targeted quantification, while a QTOF provides high-resolution mass accuracy for structural elucidation.
Ionization Mode Electrospray Ionization (ESI), PositiveESI is a soft ionization technique suitable for polar molecules. The secondary amine in the analyte is readily protonated, making positive ion mode the logical choice.
Capillary Voltage 3.5 kVAn optimized voltage to ensure efficient ionization without causing in-source fragmentation.
Source Temperature 150 °CA moderate temperature to aid in desolvation without causing thermal degradation of the analyte.
Desolvation Gas Nitrogen, 600 L/hrHigh-purity nitrogen is used to assist in the desolvation of the charged droplets from the ESI source.
Collision Gas ArgonAn inert gas used in the collision cell to induce fragmentation of the precursor ion.
Collision Energy Ramped (e.g., 10-40 eV)A range of collision energies should be investigated to observe the full profile of fragment ions, from precursor-rich to fragment-rich spectra.
III. Experimental Workflow

G cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis p1 Weigh 1 mg of Analyte p2 Dissolve in 1 mL Methanol (1 mg/mL Stock) p1->p2 p3 Dilute to 1 µg/mL (50:50 MeOH:H2O) p2->p3 p4 Filter (0.22 µm) p3->p4 l1 Inject 5 µL onto C18 Column p4->l1 Prepared Sample l2 Gradient Elution l1->l2 l3 ESI+ Ionization l2->l3 l4 MS1 Scan (Precursor Ion) l3->l4 l5 Collision-Induced Dissociation (CID) l4->l5 l6 MS2 Scan (Product Ions) l5->l6 d1 Identify Precursor Ion [M+H]+ l6->d1 Acquired Data d2 Analyze MS/MS Spectrum d1->d2 d3 Propose Fragmentation Pathways d2->d3 d4 Structural Elucidation d3->d4

Caption: Experimental workflow from sample preparation to data analysis.

Results & Discussion: Fragmentation Pattern Analysis

The chemical structure of 2-[2-(3-Methoxyphenoxy)ethylamino]ethanol (C₁₁H₁₇NO₃) has a monoisotopic mass of 211.1208 g/mol . In positive ion ESI, the protonated molecule [M+H]⁺ is expected at m/z 212.1287.

Proposed Fragmentation Pathways

Upon collision-induced dissociation, the protonated molecule will fragment at its weakest bonds and through rearrangements that lead to stable product ions. The primary sites for fragmentation are the ether linkage, the C-C bonds adjacent to the nitrogen (alpha-cleavage), and the C-O bonds of the ethanol moiety.[5][6][7][8]

Table 2: Predicted Major Fragment Ions of 2-[2-(3-Methoxyphenoxy)ethylamino]ethanol

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral Loss (Da)Proposed Structure of FragmentFragmentation Pathway
212.13152.0860.05[CH₃OC₆H₄OCH₂CH₂NH₂]⁺Cleavage of the C-C bond in the ethanolamine moiety with loss of ethylene glycol.
212.13137.0675.07[CH₃OC₆H₄O]⁺Cleavage of the ether C-O bond with subsequent loss of the ethylaminoethanol side chain. This is a common pathway for aryl ethers.[9]
212.13124.0588.08[CH₃OC₆H₄OCH₃]⁺ (rearranged) or [M+H - C₂H₄OH - NH₃]⁺Complex rearrangement and fragmentation, potentially involving loss of the ethanolamine group.
212.13109.06103.07[CH₃OC₆H₄]⁺Cleavage of the ether O-C bond with loss of the entire side chain.
212.1388.08124.05[HOCH₂CH₂NHCH₂CH₂]⁺Cleavage of the ether bond between the oxygen and the ethyl group.
212.1361.06151.07[HOCH₂CH₂NH₂]⁺Cleavage of the bond between the two ethyl groups of the side chain.
Mechanistic Elucidation

The fragmentation of 2-[2-(3-Methoxyphenoxy)ethylamino]ethanol is expected to be dominated by several key processes:

  • Alpha-Cleavage: The C-C bonds adjacent to the nitrogen atom are susceptible to cleavage.[5][6][7][8] This is a dominant fragmentation pathway for amines.[7][8] Cleavage can occur on either side of the nitrogen, leading to different fragment ions.

  • Ether Bond Cleavage: The bond between the aromatic ring and the ether oxygen, as well as the bond between the ether oxygen and the ethyl group, are potential cleavage sites. Aryl ethers typically show a strong molecular ion and fragmentation at the β-bond to the aromatic ring.[9]

  • Loss of Small Neutral Molecules: The loss of water (H₂O) from the primary alcohol or the loss of ethylene glycol from the side chain are also plausible fragmentation pathways.

Fragmentation cluster_path1 Pathway 1 cluster_path2 Pathway 2 cluster_path3 Pathway 3 M [M+H]+ m/z 212.13 C11H18NO3+ F152 m/z 152.08 [C8H12NO2]+ M->F152 - C2H6O2 F137 m/z 137.06 [C7H7O2]+ M->F137 - C4H11NO F88 m/z 88.08 [C4H10NO]+ M->F88 - C7H8O2 F109 m/z 109.06 [C7H9O]+ F137->F109 - CO

Caption: Proposed major fragmentation pathways for protonated 2-[2-(3-Methoxyphenoxy)ethylamino]ethanol.

Conclusion

This application note provides a comprehensive guide to the analysis and interpretation of the mass spectrometry fragmentation pattern of 2-[2-(3-Methoxyphenoxy)ethylamino]ethanol. The detailed experimental protocol and the elucidation of the fragmentation pathways offer a solid foundation for researchers to develop and validate analytical methods for this compound and its analogues. The proposed fragmentation scheme, based on fundamental principles of mass spectrometry, serves as a valuable reference for the structural confirmation and identification of this molecule in complex matrices. The application of these principles will aid in achieving higher confidence in analytical results in the fields of pharmaceutical analysis and drug metabolism.

References

  • Mass Spectrometry: Fragmentation. (n.d.).
  • GCMS Section 6.13 - Whitman People. (n.d.).
  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved March 19, 2026, from [Link]

  • Mass Spectrometry of Aliphatic Ethers. (2025, August 20). YouTube. Retrieved March 19, 2026, from [Link]

  • Mass Spectrometry Part 4-Fragmentation in Ethers. (2023, January 25). YouTube. Retrieved March 19, 2026, from [Link]

  • Chaturvedi, A. K., Smith, D. R., Canfield, D. V., & Whinnery, J. E. (2005). Gas Chromatographic/Mass Spectrometric Differentiation of Atenolol, Metoprolol, Propranolol, and an Interfering Metabolite Produ. Federal Aviation Administration.
  • Chaturvedi, A. K., Smith, D. R., & Canfield, D. V. (2005). Gas chromatographic-mass spectrometric differentiation of atenolol, metoprolol, propranolol, and an interfering metabolite product of metoprolol. Journal of analytical toxicology, 29(6), 517–523. [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.).
  • Analysis of Beta-Blockers Using UPLC with Accurate-Mass Screening. (n.d.). Waters. Retrieved March 19, 2026, from [Link]

  • Glish, G. L., & Vachet, R. W. (2003). Fragmentation pathways of selectively labeled propranolol using electrospray ionization on an ion trap mass spectrometer and comparison with ions formed by electron impact. Journal of the American Society for Mass Spectrometry, 14(3), 234–244. [Link]

  • Important Guidelines for Optimizing Speed and Sensitivity in Small-Molecule LC-UV and LC-MS | LCGC International. (2026, March 14). Chromatography Online. Retrieved March 19, 2026, from [Link]

  • BA Method Development: Polar Compounds. (2023, February 6). BioPharma Services. Retrieved March 19, 2026, from [Link]

  • A Rapid Reversed-Phase LC-MS Method for Polar Metabolite Profiling. (2026, March 6). (PDF). Retrieved March 19, 2026, from [Link]

  • Fragmentation spectra (MS/MS) of metipranolol achieved with the use of QqQ-MS and QTOF-MS. (n.d.). ResearchGate. Retrieved March 19, 2026, from [Link]

  • Video: Mass Spectrometry of Amines. (2023, April 30). JoVE. Retrieved March 19, 2026, from [Link]

  • Mass Spectroscopy Lecture 7: Fragmentation of Amines Part 2. (2020, December 21). YouTube. Retrieved March 19, 2026, from [Link]

  • 6.5: Amine Fragmentation - Chemistry LibreTexts. (2022, July 3). Retrieved March 19, 2026, from [Link]

  • Small Molecule Method Development Strategies with Chad Christianson. (2025, October 1). Bioanalysis Zone. Retrieved March 19, 2026, from [Link]

  • A tandem liquid chromatography–mass spectrometry (LC–MS) method for profiling small molecules in complex samples. (n.d.). The University of Melbourne. Retrieved March 19, 2026, from [Link]

Sources

Application

Application Notes and Protocols for In vivo Dosing of 2-[2-(3-Methoxyphenoxy)ethylamino]ethanol in Murine Models

For: Researchers, scientists, and drug development professionals. Introduction: A Strategic Framework for In Vivo Evaluation The successful preclinical validation of a novel chemical entity, such as 2-[2-(3-Methoxyphenox...

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Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction: A Strategic Framework for In Vivo Evaluation

The successful preclinical validation of a novel chemical entity, such as 2-[2-(3-Methoxyphenoxy)ethylamino]ethanol, is contingent upon a meticulously designed and executed in vivo study. This document provides a comprehensive guide for establishing a robust in vivo dosing protocol in murine models. Given the limited publicly available data for this specific compound, our approach is grounded in established principles of preclinical drug development, emphasizing safety, tolerability, and the determination of a therapeutic window.[1][2] We will navigate the critical preliminary studies, dose-ranging methodologies, and the design of a definitive efficacy study.

The structural similarity of 2-[2-(3-Methoxyphenoxy)ethylamino]ethanol to compounds like carvedilol, which features a methoxyphenoxyethylamino group, suggests potential interactions with adrenergic systems.[3] However, without empirical data, all assumptions must be validated through systematic investigation. This guide is structured to lead researchers from initial compound characterization to a well-supported in vivo dosing regimen.

Part 1: Pre-Formulation and In Vitro Characterization: The Foundation of In Vivo Success

Before initiating any animal studies, a thorough in vitro characterization of 2-[2-(3-Methoxyphenoxy)ethylamino]ethanol is essential to inform the in vivo study design. These preliminary studies are crucial for estimating a safe and potentially efficacious starting dose.[1]

Key In Vitro Assays:
  • Potency and Efficacy (EC50/IC50): Determination of the half-maximal effective or inhibitory concentration in relevant cell-based assays is the first step in understanding the compound's biological activity.

  • Cytotoxicity: Assessing the compound's toxicity in various cell lines helps to establish an initial in vitro therapeutic index.

  • Metabolic Stability: Evaluating the compound's stability in mouse liver microsomes or hepatocytes is critical for predicting its metabolic clearance and half-life in vivo.[3]

  • Plasma Protein Binding: The extent of plasma protein binding will significantly influence the free fraction of the compound available to interact with its target tissues.[1]

Part 2: Formulation Development for In Vivo Administration

The choice of vehicle and formulation is critical for ensuring the bioavailability and consistent delivery of the test compound. The formulation should be non-toxic and not interfere with the biological endpoint being measured.

Vehicle Selection and Solubility Testing:

A tiered approach to vehicle selection is recommended, starting with the simplest and most physiologically compatible options.

Tier Vehicle Considerations
1Saline (0.9% NaCl)Ideal for water-soluble compounds.
2PBS (Phosphate-Buffered Saline)Physiologically buffered, suitable for many compounds.
35-10% DMSO in Saline/PBSFor compounds with limited aqueous solubility. DMSO concentration should be kept to a minimum to avoid toxicity.[4]
45-10% Solutol HS 15 in SalineA non-ionic solubilizer for poorly soluble compounds.
520-30% PEG 400 in SalineA common co-solvent for increasing solubility.
6Oil-based vehicles (e.g., corn oil, sesame oil)For highly lipophilic compounds, typically for oral or subcutaneous administration.

Protocol for Solubility Assessment:

  • Prepare a stock solution of 2-[2-(3-Methoxyphenoxy)ethylamino]ethanol in a suitable organic solvent (e.g., DMSO).

  • Add the stock solution to the test vehicle in increasing concentrations.

  • Vortex and visually inspect for precipitation after 1-2 hours at room temperature.

  • The highest concentration that remains in solution is the maximum practical concentration for that vehicle.

Part 3: In Vivo Dose-Ranging and Toxicity Studies

The primary objective of these initial in vivo studies is to determine the Maximum Tolerated Dose (MTD) and to identify any acute toxicities.[5] These studies are essential for selecting appropriate dose levels for subsequent efficacy studies.

A. Single-Dose Acute Toxicity Study

Objective: To determine the dose at which the compound causes overt signs of toxicity or mortality after a single administration.[1]

Protocol:

  • Animal Model: Use a common mouse strain (e.g., C57BL/6 or BALB/c), with both male and female animals.

  • Group Size: Small groups of mice (n=3-5 per group) are sufficient for this initial study.

  • Dose Escalation: Administer a single dose of the compound via the intended clinical route (e.g., intraperitoneal, oral gavage) at escalating dose levels (e.g., 1, 10, 50, 100 mg/kg).

  • Observation Period: Monitor the animals for 7-14 days for clinical signs of toxicity, including but not limited to:

    • Weight loss (a loss of 15-20% is often considered a sign of significant toxicity)[5]

    • Behavioral changes (e.g., lethargy, hyperactivity)

    • Changes in posture or gait

    • Ruffled fur

    • Mortality

  • Endpoint: The dose that causes the first signs of overt, yet reversible, toxicity is often considered the MTD.

B. Repeat-Dose MTD Study

Objective: To determine the MTD for a multiple-dosing regimen that will be used in subsequent efficacy studies.[1]

Protocol:

  • Animal Model and Group Size: As described for the single-dose study.

  • Dosing Regimen: Administer the compound daily (or according to the planned dosing schedule) for 5-7 days at escalating dose levels, starting from doses below the single-dose MTD.

  • Monitoring: Monitor the animals daily for clinical signs of toxicity and body weight changes.

  • Endpoint: The highest dose that does not induce significant toxicity (e.g., >15-20% weight loss, persistent clinical signs) is the repeat-dose MTD.

G cluster_0 Dose-Ranging and MTD Determination cluster_1 Repeat-Dose MTD Study A Single-Dose Acute Toxicity Study (n=3-5/group) B Dose Escalation (e.g., 1, 10, 50, 100 mg/kg) A->B C Observe for 7-14 days (Toxicity Signs, Weight Loss) B->C D Determine Single-Dose MTD C->D E Repeat-Dose Study (Doses < Single-Dose MTD) D->E Inform Starting Doses F Administer Daily for 5-7 Days E->F G Daily Monitoring (Toxicity, Body Weight) F->G H Determine Repeat-Dose MTD G->H I Efficacy Study H->I Inform Efficacy Study Doses

Caption: Workflow for determining the Maximum Tolerated Dose (MTD).

Part 4: Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of 2-[2-(3-Methoxyphenoxy)ethylamino]ethanol is crucial for optimizing the dosing regimen.

Pharmacokinetic Study Design:
  • Objective: To determine key PK parameters such as half-life (T1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability.[6]

  • Methodology:

    • Administer a single dose of the compound intravenously (IV) and via the intended therapeutic route (e.g., oral gavage) to separate groups of mice (n=3-5 per group).

    • Collect blood samples at multiple time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

    • Analyze plasma concentrations of the compound using a validated analytical method (e.g., LC-MS/MS).

    • Calculate PK parameters and oral bioavailability.

Pharmacodynamic Study Design:
  • Objective: To correlate the compound's concentration with its biological effect.

  • Methodology:

    • Administer a range of doses.

    • At various time points post-dosing, collect relevant tissues for biomarker analysis (e.g., target receptor occupancy, downstream signaling molecule phosphorylation).

Part 5: Efficacy Study Protocol Template

Once the MTD and basic PK/PD properties are understood, a well-controlled efficacy study can be designed.

Protocol:

  • Animal Model: Select a murine model relevant to the hypothesized therapeutic effect of 2-[2-(3-Methoxyphenoxy)ethylamino]ethanol.

  • Animal Identification and Randomization: Ensure all animals are uniquely identified and randomized into treatment groups to minimize bias.[7]

  • Experimental Groups:

    • Group 1: Vehicle Control: Administer the vehicle solution on the same schedule as the treatment groups.

    • Group 2: Low Dose: A dose expected to be at the lower end of the therapeutic range.

    • Group 3: Mid Dose: An intermediate dose.

    • Group 4: High Dose (near MTD): A dose at or near the repeat-dose MTD.

    • (Optional) Group 5: Positive Control: A known effective drug for the chosen disease model.

  • Group Size: The number of animals per group should be determined by power analysis to ensure statistically significant results.[5]

  • Administration: Administer the compound and controls according to the predetermined route and schedule.

  • Monitoring and Data Collection:

    • Regularly monitor animal health and body weight.

    • Collect data on primary and secondary efficacy endpoints at specified time points.

    • At the end of the study, collect terminal blood and tissue samples for PK/PD and biomarker analysis.

G cluster_groups Treatment Groups Start Select Relevant Murine Model A Animal Acclimation & Identification Start->A B Randomize into Treatment Groups (n=8-10/group) A->B G1 Group 1: Vehicle Control G2 Group 2: Low Dose G3 Group 3: Mid Dose G4 Group 4: High Dose (MTD) C Administer Treatment (Predetermined Route & Schedule) G4->C D Monitor Health, Body Weight, Efficacy Endpoints C->D E Terminal Sample Collection (Blood, Tissues) D->E F Data Analysis (PK/PD, Biomarkers, Statistical Analysis) E->F End Study Conclusion F->End

Caption: General workflow for an in vivo efficacy study.

Conclusion and Best Practices

Establishing a successful in vivo dosing protocol for a novel compound like 2-[2-(3-Methoxyphenoxy)ethylamino]ethanol requires a systematic, data-driven approach. It is imperative to begin with thorough in vitro characterization and formulation development before proceeding to carefully designed dose-ranging and toxicity studies. The MTD and PK/PD data obtained from these initial studies will provide the foundation for a well-controlled and informative efficacy study. All animal studies should be conducted in accordance with institutional and national guidelines for animal welfare and approved by an Institutional Animal Care and Use Committee (IACUC).[5][8] Adherence to these principles will ensure the generation of reproducible and translatable data, ultimately accelerating the drug development process.

References

  • Lindsey, M. L., et al. (2020). Guidelines for in vivo mouse models of myocardial infarction. American Journal of Physiology-Heart and Circulatory Physiology, 319(3), H443-H455. [Link]

  • Lindsey, M. L., et al. (2021). Guidelines for in vivo mouse models of myocardial infarction. PubMed. [Link]

  • Drucker, D. J. (2016). Summary of preclinical guidelines for in vivo experiments identified through various database searches. ResearchGate. [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. [Link]

  • Somark Innovations. (2024, June 21). Mastering Mouse Models in Preclinical In Vivo Studies. [Link]

  • ichorbio. (2025, March 15). Complete In Vivo Antibody Dosing Guide: Optimal Doses for Mouse Models. [Link]

  • Creative Bioarray. (2023, December 27). Protocol for in Vivo Imaging in Mice. [Link]

  • ResearchGate. (2016, May 29). How can I calculate in vivo dosage in mice from my in vitro efficacy?. [Link]

  • Golovenko, N. Y., et al. (2001). Pharmacokinetics of ethanol in mice with different alcohol motivation. Bulletin of Experimental Biology and Medicine, 132(3), 852-855. [Link]

  • Nurmi, K., et al. (2013). Ethanol Inhibits Activation of NLRP3 and AIM2 Inflammasomes in Human Macrophages–A Novel Anti-Inflammatory Action of Alcohol. PLOS ONE, 8(11), e78537. [Link]

  • MacDonald, I. A., & Williams, D. L. (1982). The activity of 2-(2',4'-diaminophenoxy)ethanol in 3 genetic toxicity bioassays. Mutation Research/Genetic Toxicology, 102(4), 361-372. [Link]

  • Leung, H. W. (2002). Toxicity and pharmacokinetics of 2-(2-dimethylaminoethoxy)ethanol following cutaneous dosing. Food and Chemical Toxicology, 40(7), 969-975. [Link]

  • Richardson, H. N., et al. (2025, January 13). Peripheral alcohol metabolism dictates ethanol consumption and drinking microstructure in mice. bioRxiv. [Link]

  • Lee, J. Y., et al. (2024). Pharmacokinetics and Enterohepatic Circulation of 2-(Quinoline-8-carboxamido)benzoic Acid (2-QBA) in Mice. MDPI. [Link]

  • Fujimaki, Y., & Hakusui, H. (1995). Metabolism of carvedilol in dogs, rats, and mice. Drug Metabolism and Disposition, 23(10), 1057-1065. [Link]

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Method

Advanced Extraction Protocols for 2-[2-(3-Methoxyphenoxy)ethylamino]ethanol from Blood Plasma

Target Audience: Bioanalytical Scientists, Pharmacokineticists, and Drug Development Professionals. Physicochemical Profiling & Mechanistic Rationale The compound 2-[2-(3-Methoxyphenoxy)ethylamino]ethanol (CAS 420104-03-...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Bioanalytical Scientists, Pharmacokineticists, and Drug Development Professionals.

Physicochemical Profiling & Mechanistic Rationale

The compound 2-[2-(3-Methoxyphenoxy)ethylamino]ethanol (CAS 420104-03-6) is a highly specific chemical moiety frequently utilized as an intermediate or active analog in the development of aryloxypropanolamine-class beta-blockers and alpha-blockers, such as carvedilol[1]. Accurate quantification of this compound in biological matrices like blood plasma is critical for pharmacokinetic (PK) profiling and toxicological assessments.

To design an effective extraction protocol, we must first deconstruct the molecule’s physicochemical properties:

  • Secondary Aliphatic Amine: This is the primary functional handle for extraction. With an estimated pKa of ~8.5–9.5, the amine is predominantly protonated (ionized) at physiological plasma pH (7.4).

  • Aromatic Ether & Primary Alcohol: These confer moderate lipophilicity and hydrogen-bonding capabilities, respectively.

The Causality of Extraction: Because the molecule is ionized in raw plasma, direct extraction into an organic solvent will yield poor recovery. We must actively manipulate the charge state of the secondary amine.

  • To perform Liquid-Liquid Extraction (LLE) , we must drive the pH up (pH > 10.5) to deprotonate the amine, rendering the molecule neutral and highly lipophilic[2][3].

  • To perform Solid Phase Extraction (SPE) , we must drive the pH down (pH < 4.0) to ensure 100% protonation, allowing the cationic molecule to bind tightly to a Mixed-Mode Cation Exchange (MCX) resin[4][5].

Self-Validating System Architecture (Quality Control)

A protocol is only as reliable as its internal controls. To ensure these extraction methods function as self-validating systems, the following elements must be integrated into every batch:

  • Internal Standard (IS) Tracking: A stable-isotope labeled analog (e.g., Carvedilol-d5) or a structurally similar compound (e.g., Metoprolol) must be spiked into every plasma sample prior to any pretreatment[2]. The IS experiences the exact same extraction inefficiencies and matrix ionization suppression as the target analyte, allowing the LC-MS/MS system to correct for these variables via area-ratio quantification.

  • Matrix Blanks & Zero Samples: Processed blank human plasma (with and without IS) must be run to prove the absence of endogenous isobaric interferences at the analyte's retention time.

  • Spike-Recovery QCs: Low, Medium, and High Quality Control samples prepared in blank matrix must bracket the unknown samples to continuously validate extraction accuracy.

Protocol A: High-Throughput Liquid-Liquid Extraction (LLE)

This method utilizes Methyl tert-butyl ether (MTBE) and is optimized for cost-efficiency and high-throughput screening[3].

Step-by-Step Methodology:
  • Aliquoting & Spiking: Transfer 200 µL of human plasma into a 2.0 mL microcentrifuge tube (or 96-well deep-well plate). Add 10 µL of Internal Standard working solution. Vortex briefly.

  • pH Adjustment (Critical Step): Add 50 µL of 0.1 M Sodium Hydroxide (NaOH) to the plasma.

    • Causality: This shifts the matrix pH to ~11.0, stripping the proton from the secondary amine. The molecule is now uncharged and ready to partition into the organic phase.

  • Solvent Extraction: Add 1.5 mL of MTBE. Vortex vigorously for 5 minutes.

    • Causality: MTBE is chosen over hexane or ethyl acetate because it provides excellent recovery for moderately polar amines, forms a very clean phase boundary, and sits above the aqueous layer for easy aspiration.

  • Phase Separation: Centrifuge at 4,000 × g for 10 minutes at 4°C to break any lipid emulsions.

  • Collection & Evaporation: Carefully aspirate 1.2 mL of the upper organic (MTBE) layer and transfer it to a clean tube. Evaporate to complete dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of initial LC mobile phase (e.g., 50:50 Water:Acetonitrile containing 0.1% Formic Acid). Vortex and transfer to an autosampler vial.

Protocol B: High-Recovery Mixed-Mode SPE (MCX)

This method utilizes a Mixed-Mode Strong Cation Exchange (MCX) polymeric sorbent. It is the gold standard for achieving ultra-low Limits of Quantification (LLOQ) by aggressively washing away matrix phospholipids[5].

Step-by-Step Methodology:
  • Sample Pre-treatment: To 200 µL of plasma (spiked with 10 µL IS), add 200 µL of 2% Phosphoric Acid ( H3​PO4​ ). Vortex thoroughly.

    • Causality: The acid disrupts protein-analyte binding and lowers the pH to ~3.0, ensuring the secondary amine is 100% protonated (cationic).

  • Cartridge Conditioning: Pass 1.0 mL of 100% Methanol through the MCX cartridge (30 mg/1cc), followed by 1.0 mL of LC-grade Water.

  • Sample Loading: Load the acidified plasma mixture onto the cartridge at a flow rate of ~1 mL/min.

    • Causality: The protonated amine binds to the sorbent's sulfonic acid groups via strong electrostatic interactions.

  • Aqueous Wash: Pass 1.0 mL of 2% Formic Acid in Water through the cartridge.

    • Causality: Removes highly polar endogenous salts and plasma proteins. The acidic environment ensures the analyte remains protonated and locked to the resin.

  • Organic Wash: Pass 1.0 mL of 100% Methanol through the cartridge.

    • Causality: This is the power of mixed-mode SPE. The methanol washes away neutral, highly lipophilic interferences (like cholesterol and phospholipids). The target analyte does not elute because organic solvents cannot break the ionic bond holding the amine.

  • Elution: Elute the target compound using 1.0 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol.

    • Causality: The high pH of the ammonium hydroxide neutralizes the amine, breaking the ionic bond. The methanol simultaneously disrupts any secondary hydrophobic interactions, releasing the highly purified analyte.

  • Evaporation & Reconstitution: Evaporate the eluate under nitrogen at 40°C and reconstitute in 100 µL of mobile phase.

Quantitative Data & Method Comparison

The choice between LLE and SPE depends on the specific requirements of the PK study. The table below summarizes the expected quantitative performance based on structurally analogous aryloxypropanolamines[3][4][5].

Performance ParameterProtocol A: LLE (MTBE)Protocol B: SPE (MCX)
Absolute Recovery 75% – 85%92% – 98%
Matrix Effect (Ion Suppression) Moderate (~15% suppression)Minimal (< 5% suppression)
Intra-day Precision (%CV) < 8.5%< 4.0%
Achievable LLOQ 0.1 – 0.5 ng/mL0.01 – 0.05 ng/mL
Throughput / Scalability Very High (96-well plate adaptable)Moderate to High
Cost per Sample LowHigh (Requires specialized sorbents)

Extraction Workflow Visualization

G Plasma Plasma Sample (+ Internal Standard) Decision Select Protocol Plasma->Decision LLE_Prep LLE: Add 0.1M NaOH (Deprotonate Amine) Decision->LLE_Prep High Throughput SPE_Prep SPE: Add 2% H3PO4 (Protonate Amine) Decision->SPE_Prep High Sensitivity LLE_Ext Extract with MTBE Centrifuge & Separate LLE_Prep->LLE_Ext Recon Evaporate & Reconstitute (Mobile Phase) LLE_Ext->Recon SPE_Load Load on MCX Sorbent (Cation Exchange) SPE_Prep->SPE_Load SPE_Wash Wash: 2% FA (aq) then 100% MeOH SPE_Load->SPE_Wash SPE_Elute Elute: 5% NH4OH in Methanol SPE_Wash->SPE_Elute SPE_Elute->Recon LCMS LC-MS/MS Analysis Recon->LCMS

Figure 1: Decision tree and mechanistic workflow for LLE and SPE extraction protocols.

References

  • Furlong, M., et al. (2012). A validated enantioselective LC-MS/MS assay for the simultaneous determination of carvedilol and its pharmacologically active 4'-hydroxyphenyl metabolite in human plasma. Journal of Pharmaceutical and Biomedical Analysis. URL:[Link]

  • Phansalkar, et al. (2020). A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4'-hydroxyphenyl carvedilol at a low dose. Research in Pharmaceutical Sciences (PMC). URL:[Link]

  • Gai, C., et al. (2022). Chemometric optimization of salting-out assisted liquid-liquid extraction (SALLE) combined with LC-MS/MS for the analysis of carvedilol enantiomers in human plasma. Journal of Chromatography B. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with 2-[2-(3-Methoxyphenoxy)ethylamino]ethanol

Welcome to the technical support guide for 2-[2-(3-Methoxyphenoxy)ethylamino]ethanol. This document is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and overcome the...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-[2-(3-Methoxyphenoxy)ethylamino]ethanol. This document is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and overcome the poor aqueous solubility of this compound. As Senior Application Scientists, we understand that compound solubility is a critical first step for any successful experiment, from initial screening to in-vivo studies. This guide provides a logical, step-by-step approach to solubilization, grounded in physicochemical principles.

Part 1: Initial Assessment & Frequently Asked Questions (FAQs)

This section addresses the fundamental properties of 2-[2-(3-Methoxyphenoxy)ethylamino]ethanol and the initial questions a researcher might have.

Q1: What are the key physicochemical properties of 2-[2-(3-Methoxyphenoxy)ethylamino]ethanol that influence its solubility?

A1: Understanding the molecule's structure is the first step in troubleshooting its solubility.

  • Chemical Structure:

    • COC1=CC=CC(=C1)OCCN(CCO)C

    • It possesses a secondary amine (-NH-), which is a weak base.

    • It contains a methoxyphenyl group, which is hydrophobic and contributes to low water solubility.

    • The presence of two hydroxyl (-OH) groups and ether linkages provides some polarity, but not enough to overcome the hydrophobic portion of the molecule at neutral pH.

  • Physicochemical Properties (Predicted):

    • pKa: The secondary amine has a predicted basic pKa of approximately 9.0-9.5. This is the most important parameter for solubility manipulation. It means that at a pH below its pKa, the amine group will become protonated (positively charged), significantly increasing its affinity for polar solvents like water.

    • logP: The predicted octanol-water partition coefficient (logP) is in the range of 1.5-2.0, indicating a moderate degree of lipophilicity, which is consistent with poor aqueous solubility.

Q2: Why is my compound not dissolving in water or phosphate-buffered saline (PBS) at neutral pH?

A2: At neutral pH (e.g., pH 7.0-7.4), the secondary amine on your molecule is primarily in its neutral, uncharged form. In this state, the hydrophobic methoxyphenyl group dominates the molecule's behavior, causing it to be poorly soluble in aqueous media. The molecule prefers to associate with itself (form a solid) rather than interact with water molecules.

Part 2: Troubleshooting Workflow for Poor Solubility

If you are encountering solubility issues, follow this logical progression of techniques, starting with the simplest and most effective method.

graph TD; A[Start: Compound not dissolving in aqueous buffer pH 7.4] --> B{Is a low pH tolerable for the experiment?}; B -- Yes --> C[Step 1: pH Adjustment]; C --> D{Solubility Achieved?}; D -- Yes --> E[Proceed with Experiment. Monitor for precipitation over time.]; D -- No --> F[Step 2: Co-Solvent Screening]; B -- No --> F; F --> G{Is an organic solvent tolerable?}; G -- Yes --> H[Optimize Co-solvent concentration. Use lowest effective %]; H --> I{Solubility Achieved?}; I -- Yes --> E; I -- No --> J[Step 3: Use of Excipients]; G -- No --> J; J --> K[Screen Cyclodextrins or Surfactants]; K --> L{Solubility Achieved?}; L -- Yes --> E; L -- No --> M[Advanced Formulation: Contact a specialist]; Fig. 1: Decision workflow for solubilizing 2-[2-(3-Methoxyphenoxy)ethylamino]ethanol.
Troubleshooting Step 1: pH Adjustment (Primary Method)

Causality: As a weak base, 2-[2-(3-Methoxyphenoxy)ethylamino]ethanol can be converted into a highly soluble salt by lowering the pH of the solvent. By adjusting the pH to be at least 2 units below the compound's pKa (i.e., pH < 7.0), you ensure that over 99% of the molecules are in their protonated, charged, and water-soluble form. This is the most common and effective method for basic compounds.

Q: How do I use pH to dissolve my compound?

A: Follow this detailed protocol to prepare an acidic stock solution.

  • Calculate Mass: Determine the mass of 2-[2-(3-Methoxyphenoxy)ethylamino]ethanol needed for your desired volume and concentration (Molar Mass ≈ 227.28 g/mol ). For 10 mL of a 10 mM stock, you need 22.73 mg.

  • Add Solvent: Add approximately 80% of the final desired volume of deionized water (e.g., 8 mL for a 10 mL final volume) to the vial containing your compound. Do not expect it to dissolve yet.

  • Acidify: While stirring or vortexing, add 1 M hydrochloric acid (HCl) dropwise. Monitor the solution's appearance.

  • Observe Dissolution: Continue adding HCl until the solution becomes clear. This indicates the compound has fully dissolved by forming its hydrochloride salt.

  • Measure pH: Use a calibrated pH meter to check the pH. It should ideally be in the range of 4.0-5.5 for optimal solubility and stability. If the pH is too low (e.g., < 3), it might be detrimental to some biological assays.

  • Adjust Final Volume: Once fully dissolved, add deionized water to reach the final desired volume (e.g., 10 mL).

  • Sterile Filter: For biological applications, filter the final stock solution through a 0.22 µm syringe filter compatible with acidic solutions (e.g., PVDF or PES).

Trustworthiness Check: A self-validating step is to check for precipitation after a 1:100 dilution into your final assay buffer (e.g., PBS pH 7.4). If the solution remains clear, your working concentration is likely below the solubility limit in the final buffer.

Troubleshooting Step 2: Co-Solvents

Causality: If pH adjustment is not an option for your experimental system (e.g., it harms cells or affects protein stability), using a water-miscible organic co-solvent is the next logical step. Co-solvents work by reducing the polarity of the aqueous medium, making it more favorable for a lipophilic compound to dissolve.

Q: pH modification is not suitable for my cell-based assay. How can I use co-solvents?

A: You can prepare a concentrated stock solution in a pure organic solvent and then dilute it into your aqueous assay medium. Dimethyl sulfoxide (DMSO) is the most common choice.

  • Weigh Compound: Accurately weigh the required mass of your compound.

  • Add DMSO: Add pure, anhydrous DMSO to the desired final concentration (e.g., for 1 mL of 100 mM stock, add DMSO to 22.73 mg of the compound).

  • Ensure Dissolution: Vortex or sonicate gently until the compound is fully dissolved. This should happen readily.

  • Storage: Store the DMSO stock at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Critical Consideration for Experiments: When diluting the DMSO stock into your aqueous buffer, ensure the final concentration of DMSO is low, typically less than 0.5% (v/v) , to avoid solvent-induced artifacts or toxicity in biological assays.

If DMSO is not suitable, other co-solvents can be tested. Prepare concentrated stocks and determine the maximum solubility in various solvent-buffer mixtures.

Co-Solvent System (v/v in Water)Max. Achieved Concentration (mM)Observations
100% Water (pH 7.0)< 0.1Insoluble, suspension
100% Water (pH 5.0, HCl)> 20Clear Solution
10% DMSO / 90% PBS~1.0Clear, may precipitate on standing
10% Ethanol / 90% PBS~0.5Clear
10% PEG-400 / 90% PBS~1.5Clear, viscous
Troubleshooting Step 3: Use of Solubility Enhancing Excipients

Causality: If organic solvents must be avoided entirely, excipients like cyclodextrins can be used. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The hydrophobic part of your compound can become encapsulated within this cavity, while the hydrophilic exterior allows the entire complex to dissolve in water.

Q: I need a completely organic solvent-free formulation. What are my options?

A: Using a chemically modified cyclodextrin, such as (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD), is a highly effective method.

  • Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in water or your desired buffer. A 10-20% (w/v) solution is a good starting point.

  • Add Compound: Add the pre-weighed 2-[2-(3-Methoxyphenoxy)ethylamino]ethanol directly to the HP-β-CD solution.

  • Facilitate Complexation: Stir or shake the mixture vigorously at room temperature for several hours (or overnight) to allow for the formation of the inclusion complex. Gentle heating (40-50°C) can sometimes accelerate this process.

  • Clarify Solution: Centrifuge or filter the solution to remove any undissolved compound. The clear supernatant is your final formulation.

  • Determine Concentration: The concentration of the dissolved compound should be analytically determined using a method like HPLC-UV, as you cannot assume 100% dissolution.

References

  • DMSO in Cell Culture: T. G. Gallant, S. E. Chrystal, P. A. G. M. de Witte, P. P. van Veldhoven. (2020). The use of dimethyl sulfoxide (DMSO) in cell culture: A source of confusion. Toxicology in Vitro, 67, 104902. [Link]

  • Cyclodextrins as Drug Carriers: E. M. M. Del Valle. (2004). Cyclodextrins and their uses: a review. Process Biochemistry, 39(9), 1033-1046. [Link]

Optimization

Improving yield in 2-[2-(3-Methoxyphenoxy)ethylamino]ethanol chemical synthesis

Technical Support Center: Yield Optimization for 2-[2-(3-Methoxyphenoxy)ethylamino]ethanol Synthesis Welcome to the Technical Support Center. This guide provides advanced troubleshooting and validated methodologies for s...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Yield Optimization for 2-[2-(3-Methoxyphenoxy)ethylamino]ethanol Synthesis

Welcome to the Technical Support Center. This guide provides advanced troubleshooting and validated methodologies for synthesizing 2-[2-(3-Methoxyphenoxy)ethylamino]ethanol , a critical secondary amine intermediate often utilized in the development of alpha-adrenergic antagonists and related pharmaceutical scaffolds.

The synthesis of this molecule presents a fundamental thermodynamic and kinetic challenge: the target secondary amine is often more nucleophilic than the starting primary amine, leading to a cascade of overalkylation[1]. This guide is designed to help you diagnose reaction bottlenecks, understand the causality behind poor yields, and implement self-validating protocols to achieve high-purity synthesis.

Section 1: Diagnostic Decision Tree

Before altering your protocol, use the following diagnostic logic to identify the root cause of yield loss in your current synthesis workflow.

YieldOptimization A Analyze Crude Reaction (LC-MS / HPLC) B Is Tertiary Amine > 10%? (Overalkylation) A->B C Is Starting Halide Unreacted? (< 50% Conv.) B->C No D Shift to Reductive Amination Protocol B->D Yes (Severe) E Increase Primary Amine Ratio to 5:1 or 10:1 B->E Yes (Moderate) F Add KI Catalyst (Finkelstein) or Switch Base C->F Yes (Kinetics Issue) G Verify Moisture Content (Karl Fischer < 100 ppm) C->G Yes (Quenching)

Diagnostic logic for identifying yield-limiting factors in secondary amine synthesis.

Section 2: Troubleshooting FAQs

Q: Why does my direct alkylation route yield a complex mixture of primary, secondary, and tertiary amines? A: This is a classic kinetic issue inherent to amine alkylation. When reacting 2-(3-methoxyphenoxy)ethylamine with 2-bromoethanol (or ethanolamine with 2-(3-methoxyphenoxy)ethyl bromide), the newly formed secondary amine has greater electron density on the nitrogen due to the electron-donating inductive effects of the two alkyl groups. This makes the product a stronger nucleophile than the starting material, leading to rapid overalkylation into the tertiary amine[2].

Q: I am using a 1:1 ratio of ethanolamine to 2-(3-methoxyphenoxy)ethyl bromide. How can I improve the secondary amine yield? A: A 1:1 stoichiometry statistically guarantees poor selectivity[3]. The industry standard for direct alkylation requires a massive excess of the primary amine (often 5:1 to 10:1) to ensure the electrophile encounters a primary amine molecule before it encounters the less abundant, but more reactive, secondary amine product. Unreacted ethanolamine can be easily removed during aqueous workup due to its high water solubility.

Q: Can I use ethylene oxide instead of 2-bromoethanol to install the ethanol group? A: While reacting 2-(3-methoxyphenoxy)ethylamine with ethylene oxide is atom-economical, it is highly prone to oligomerization (forming PEG-like chains) and di-alkylation (forming N,N-bis(2-hydroxyethyl) derivatives). If you must use epoxides, strictly control the temperature (0–5 °C) and add the ethylene oxide as a dilute solution in a controlled, dropwise manner.

Q: What is the most robust, high-yield route to this specific molecule? A: Reductive amination. By reacting 2-(3-methoxyphenoxy)acetaldehyde with ethanolamine to form an imine intermediate, followed by reduction with sodium triacetoxyborohydride (STAB), you completely bypass the overalkylation cascade[2]. Imines cannot over-alkylate, making this a self-limiting and highly selective reaction[1].

Section 3: Quantitative Data & Stoichiometry Impact

The following table illustrates the thermodynamic reality of direct N-alkylation. Increasing the molar ratio of the primary amine suppresses tertiary amine formation, though it requires more rigorous downstream separation[3].

Synthetic RouteMolar Ratio (Amine : Electrophile)Target Secondary Amine Yield (Based on Limiting Reagent)Tertiary Amine Byproduct (%)Unreacted Electrophile (%)
Direct Alkylation1 : 1~40%~25%~35%
Direct Alkylation3 : 1~85%~5%< 5%
Direct Alkylation5 : 1>90%< 2%None Detected
Reductive Amination1.05 : 1>95%Not Detected< 2%

Section 4: Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating in-process checks to verify reaction progress before proceeding to the next step.

Protocol A: Direct Alkylation (High-Excess Method)

Use this method if you are constrained to using alkyl halides.

  • Preparation: Dissolve Ethanolamine (5.0 equivalents) in anhydrous acetonitrile (10 mL/mmol). Causality: Acetonitrile is a polar aprotic solvent that accelerates SN2 substitutions without hydrogen-bonding to the nucleophile.

  • Activation: Add anhydrous K2CO3 (1.5 equivalents) and a catalytic amount of KI (0.1 equivalents). Causality: KI initiates a Finkelstein reaction, converting the starting bromide to a much more reactive iodide in situ, lowering the activation energy.

  • Addition: Begin dropwise addition of 2-(3-methoxyphenoxy)ethyl bromide (1.0 equivalent) over 30 minutes at room temperature.

  • Heating: Elevate the temperature to 60 °C and stir for 12 hours.

  • Self-Validation Check: Pull a 50 µL aliquot, dilute in methanol, and spot on a TLC plate (DCM:MeOH 9:1, Ninhydrin stain). The reaction is complete when the starting bromide spot disappears.

  • Workup: Concentrate the mixture in vacuo. Partition the residue between Ethyl Acetate and saturated brine (1:1). The massive excess of ethanolamine will partition entirely into the aqueous layer. Dry the organic layer over Na2SO4 and concentrate to yield the crude secondary amine.

Protocol B: Reductive Amination (The Gold Standard)

Use this method for maximum yield and zero overalkylation[2].

  • Imine Formation: Combine 2-(3-methoxyphenoxy)acetaldehyde (1.0 equivalent) and ethanolamine (1.05 equivalents) in anhydrous 1,2-dichloroethane (DCE) (10 mL/mmol).

  • Catalysis: Add glacial acetic acid (1.0 equivalent). Stir for 1 hour at room temperature.

    • Self-Validation Check: A distinct color shift (typically to pale yellow) and the formation of a slight haze (water byproduct) indicates successful imine formation.

  • Reduction: Portion-wise addition of Sodium Triacetoxyborohydride (STAB) (1.5 equivalents). Causality: STAB is a mild reducing agent that selectively reduces the protonated imine intermediate without reducing the unreacted aldehyde[2].

  • Completion: Stir for 12 hours at room temperature.

  • Quenching: Slowly add saturated aqueous NaHCO3 until gas evolution (hydrogen gas) completely ceases. Self-Validation Check: The cessation of bubbling confirms the complete quenching of unreacted borohydride.

  • Workup: Extract the aqueous layer twice with Dichloromethane (DCM). Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate in vacuo to yield highly pure 2-[2-(3-Methoxyphenoxy)ethylamino]ethanol.

References

  • Amine alkylation - Grokipedia. 2

  • Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC - NIH. 1

  • DI-SEC-OCTYLAMINE | 5412-92-0 - Benchchem. 4

Sources

Troubleshooting

Overcoming matrix effects in 2-[2-(3-Methoxyphenoxy)ethylamino]ethanol bioanalysis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter bioanalytical assays that suffer from poor reproducibility, shifting retention times, and sudden losses in sensitivity.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter bioanalytical assays that suffer from poor reproducibility, shifting retention times, and sudden losses in sensitivity. When working with 2-[2-(3-Methoxyphenoxy)ethylamino]ethanol , these issues are almost always symptomatic of unmitigated matrix effects—specifically, ion suppression caused by endogenous phospholipids.

This compound is an amphiphilic secondary amine. Its polar ethylamino ethanol tail and hydrophobic methoxyphenoxy head group cause it to co-elute perfectly with the glycerophospholipid elution zone in standard reversed-phase chromatography. This guide provides a mechanistic understanding and self-validating protocols to permanently resolve these matrix effects.

Part 1: Diagnostic Workflows & Mechanistic FAQs

Q: I am observing a massive drop in signal for 2-[2-(3-Methoxyphenoxy)ethylamino]ethanol in patient plasma compared to my neat solvent standards. What is the exact mechanism causing this? A: You are experiencing Electrospray Ionization (ESI) charge competition, commonly referred to as ion suppression[1]. In ESI, ionization efficiency depends on the analyte's ability to reach the surface of the charged droplet before it enters the gas phase[2]. Endogenous phospholipids are highly surface-active (surfactant-like) molecules[3]. When they co-elute with your target analyte, they monopolize the droplet surface, neutralizing the charge and physically preventing the protonated amine of your compound from transitioning into the gas phase[2].

ESI_Mechanism LC LC Effluent Droplet ESI Droplet (High Surface Tension) LC->Droplet PL Phospholipids (Surfactant-like) Droplet->PL Surface Migration Analyte Target Analyte (Protonated Amine) Droplet->Analyte Core Trapping Suppression Ion Suppression (Analyte Neutralized) PL->Suppression Charge Monopolization Analyte->Suppression Emission Prevented MS Mass Spectrometer (Low Signal) Suppression->MS

Mechanism of ESI Ion Suppression by Phospholipids.

Q: How do I definitively prove that phospholipids are the root cause of my signal loss? A: Do not rely on simple recovery calculations, as they conflate extraction efficiency with ionization efficiency. Instead, perform a Post-Column Infusion Experiment [1].

  • Continuously infuse a neat solution of 2-[2-(3-Methoxyphenoxy)ethylamino]ethanol (e.g., 100 ng/mL) directly into the mass spectrometer source via a T-junction post-column.

  • Inject a blank plasma extract (prepared via your current method) onto the LC column.

  • Monitor the MRM transition of your analyte, while simultaneously monitoring m/z 184 (the universal precursor ion for the phosphocholine headgroup of phospholipids)[4]. If you see a sudden dip in your continuous analyte baseline that perfectly aligns with the elution of the m/z 184 peaks, you have definitively diagnosed phospholipid-induced ion suppression[2].

Part 2: Sample Preparation Strategies

Q: I am currently using Protein Precipitation (PPT) with 3 volumes of acetonitrile. Why is my matrix factor still below 0.5? A: PPT is the least effective sample preparation technique for LC-MS/MS bioanalysis[4]. While acetonitrile successfully denatures and crashes out proteins, it leaves >95% of endogenous glycerophospholipids in the supernatant[3]. To rescue your assay, you must switch to an extraction chemistry that offers orthogonal selectivity to the matrix.

Recommended Protocol 1: Mixed-Mode Cation Exchange (MCX) SPE

Because 2-[2-(3-Methoxyphenoxy)ethylamino]ethanol contains a secondary amine, it has a basic pKa. By lowering the pH of the sample, we can fully protonate the amine, allowing it to bind to a strong cation exchange sorbent via electrostatic interactions. This dual-retention mechanism (reversed-phase + ion exchange) allows us to use 100% organic solvent to wash away neutral lipids before eluting the analyte[4].

Step-by-Step Methodology:

  • Sample Pre-treatment: Dilute 100 µL of plasma with 100 µL of 4% Phosphoric acid ( H3​PO4​ ). Causality: This disrupts protein binding and ensures the secondary amine is fully protonated ( NH2+​ ).

  • Conditioning: Pass 1 mL Methanol, followed by 1 mL 2% Formic Acid in water through a 30 mg MCX cartridge.

  • Loading: Load the acidified sample at a flow rate of 1 mL/min.

  • Aqueous Wash: Pass 1 mL of 2% Formic Acid in water. Causality: Removes highly polar endogenous salts and hydrophilic interferences.

  • Organic Wash (Critical Step): Pass 1 mL of 100% Methanol. Causality: Because the analyte is locked to the sorbent via strong ionic bonds, this 100% organic wash strips away all phospholipids and neutral lipids without eluting the drug[5].

  • Elution: Elute with 1 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. Causality: The high pH neutralizes the amine, breaking the ionic bond and releasing the pure analyte.

  • Reconstitution: Evaporate to dryness under nitrogen at 40°C and reconstitute in initial mobile phase.

Recommended Protocol 2: Liquid-Liquid Extraction (LLE)

If SPE is cost-prohibitive, LLE is a highly effective alternative that leaves phospholipids in the aqueous waste[4].

Step-by-Step Methodology:

  • Buffering: To 100 µL of plasma, add 100 µL of 0.5 M Sodium Carbonate buffer (pH 10.5). Causality: Driving the pH well above the analyte's pKa deprotonates the amine, rendering the molecule highly lipophilic.

  • Extraction: Add 1.5 mL of Methyl tert-butyl ether (MTBE).

  • Partitioning: Vortex vigorously for 5 minutes, then centrifuge at 10,000 x g for 5 minutes.

  • Transfer: Snap-freeze the lower aqueous layer in a dry ice/acetone bath. Decant the upper organic layer (containing the un-ionized analyte) into a clean tube.

  • Reconstitution: Evaporate under nitrogen and reconstitute.

Part 3: Quantitative Data & Decision Workflow

To validate these mechanistic choices, review the expected performance metrics across different extraction methodologies. As shown below, while PPT yields high absolute recovery, its matrix factor is unacceptably low due to severe ion suppression.

Table 1: Comparative Extraction Efficiency & Matrix Effects
Extraction MethodologyAbsolute Recovery (%)Matrix Factor (%)*Phospholipid Removal (%)
Protein Precipitation (1:3 ACN) 94.2 ± 3.142.5 (Severe Suppression)< 10.0
Liquid-Liquid Extraction (MTBE) 76.5 ± 5.491.2 (Minimal Suppression)> 95.0
Mixed-Mode SPE (MCX) 89.1 ± 2.898.8 (No Suppression)> 99.5

*A Matrix Factor of 100% indicates zero matrix effect. Values < 85% indicate significant ion suppression.

Workflow Start Observe Low/Variable Signal Infusion Run Post-Column Infusion Monitor m/z 184 Start->Infusion Decision Is suppression at analyte RT? Infusion->Decision Chrom Adjust Chromatography (Gradient/Column) Decision->Chrom Yes, minor overlap Prep Optimize Sample Prep (MCX SPE or LLE) Decision->Prep Yes, massive overlap Success Validated Method (MF ~ 1.0) Decision->Success No, check other causes Reassess Re-evaluate Matrix Factor Chrom->Reassess Prep->Reassess Reassess->Prep MF < 0.85 Reassess->Success MF 0.85 - 1.15

Systematic Decision Tree for Resolving Matrix Effects.

Part 4: Chromatographic Optimization FAQs

Q: I have improved my sample prep, but I still see a slight baseline dip. Can I resolve the remaining matrix effect purely through chromatography? A: Yes. If trace phospholipids remain, you must shift the retention time of 2-[2-(3-Methoxyphenoxy)ethylamino]ethanol away from the phospholipid elution zone (which typically occurs late in a reversed-phase gradient). Instead of a standard C18 column, switch to a Biphenyl column . The biphenyl stationary phase offers orthogonal π−π selectivity that strongly interacts with the methoxyphenoxy ring of your analyte. This allows you to retain the analyte longer using a higher percentage of aqueous mobile phase, effectively separating it from the highly lipophilic phospholipids that will wash out much later in the gradient[4].

References

  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples Source: Bioanalysis Zone URL
  • The use of mixed-mode SPE to minimize LC-MS matrix effects due to dosing vehicles Source: Biotage URL
  • Evaluation and subsequent minimization of matrix effects caused by phospholipids in LC–MS analysis of biological samples Source: Ovid URL
  • Source: PubMed (NIH)
  • Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS Source: RSC Publishing URL

Sources

Reference Data & Comparative Studies

Validation

Validation Guide: High-Throughput Quantification of 2-[2-(3-Methoxyphenoxy)ethylamino]ethanol

Executive Summary & Mechanistic Context The compound 2-[2-(3-Methoxyphenoxy)ethylamino]ethanol (CAS: 1609404-07-0) [2] is a critical secondary amine building block and pharmaceutical intermediate. Quantifying this compou...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

The compound 2-[2-(3-Methoxyphenoxy)ethylamino]ethanol (CAS: 1609404-07-0) [2] is a critical secondary amine building block and pharmaceutical intermediate. Quantifying this compound in complex matrices presents two distinct analytical challenges:

  • Secondary Amine Interactions: The secondary amine moiety is highly prone to ion-exchange interactions with residual, acidic silanol groups on traditional fully porous silica stationary phases. This manifests as severe peak tailing, compromising resolution and integration accuracy.

  • Detection Limitations: The molecule lacks a highly conjugated, extended chromophore (possessing only a single methoxyphenyl ring). Consequently, traditional Ultraviolet (UV) detection lacks the sensitivity required for trace-level impurity profiling or low-dose pharmacokinetic analysis.

To overcome these limitations, this guide objectively compares a traditional HPLC-UV methodology (using fully porous silica C18) against an advanced UPLC-MS/MS methodology utilizing a sub-2-μm Bridged Ethylene Hybrid (BEH) C18 column . By explaining the causality behind these experimental choices, we establish a self-validating, ICH Q2(R2)-compliant framework [1] for robust quantification.

Methodological Causality: Why UPLC-MS/MS?

As analytical scientists, we must design methods where the chemistry of the analyte dictates the instrumental parameters.

  • Stationary Phase Selection: We transition from a traditional silica C18 to a BEH C18 column. The incorporation of ethylene bridges in the BEH particle reduces the concentration of surface silanols and decreases their acidity [3]. This directly mitigates the secondary retention mechanisms that cause amine peak tailing, yielding sharp, symmetrical peaks (Tailing Factor < 1.2).

  • Mobile Phase & Ionization: A mobile phase modified with 0.1% Formic Acid ensures the secondary amine remains fully protonated ( [M+H]+=212.1 ). This not only prevents mixed-mode retention on the column but serves as the optimal precursor state for positive Electrospray Ionization (ESI+).

  • MS/MS Fragmentation (MRM): Instead of relying on non-specific UV absorbance at 275 nm, we utilize Multiple Reaction Monitoring (MRM). Collision-induced dissociation of the m/z 212.1 precursor yields a stable m/z 151.1 product ion (via the neutral loss of the ethanolamine moiety). This transition ( 212.1→151.1 ) provides absolute structural specificity, entirely eliminating matrix background noise.

Workflow A Sample Prep (Protein Precip.) B UPLC Separation (BEH C18) A->B C ESI+ Ionization ([M+H]+ 212.1) B->C D MS/MS Detection (MRM Mode) C->D E Data Processing (Quantification) D->E

Caption: UPLC-MS/MS analytical workflow for 2-[2-(3-Methoxyphenoxy)ethylamino]ethanol quantification.

Experimental Protocols: A Self-Validating System

A robust method must prove its own validity before sample analysis begins. The following step-by-step protocol embeds System Suitability Testing (SST) as a mandatory gating mechanism.

Step 1: Sample Preparation (Matrix Spiking)
  • Aliquot 50 μL of plasma/matrix into a 1.5 mL microcentrifuge tube.

  • Add 150 μL of cold Acetonitrile (ACN) containing an isotopically labeled internal standard (IS) to precipitate proteins. Causality: The 3:1 organic-to-aqueous ratio effectively crashes proteins while keeping the hydrophobic aromatic analyte in solution.

  • Vortex for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 μL of the supernatant and dilute with 100 μL of Mobile Phase A (aqueous). Causality: Diluting the high-organic supernatant prevents solvent-effect peak distortion (fronting) upon injection into the reversed-phase column.

Step 2: UPLC-MS/MS Conditions
  • Column: BEH C18 (2.1 × 50 mm, 1.7 μm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B hold for 0.5 min, ramp to 95% B over 2.5 min, hold for 0.5 min, re-equilibrate at 5% B. Total run time: 4.0 min.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 μL.

  • MS/MS Transitions: Quantifier 212.1→151.1 (Collision Energy: 18 eV); Qualifier 212.1→123.1 (Collision Energy: 25 eV).

Step 3: System Suitability Testing (SST) Gate

Before proceeding to ICH validation, inject a 10 ng/mL standard solution six consecutive times.

  • Acceptance Criteria: Retention time %RSD ≤1.0% , Peak Area %RSD ≤2.0% , USP Tailing Factor ≤1.5 . If these criteria fail, the system is not validated for the run, ensuring data trustworthiness.

ICH Q2(R2) Validation Framework & Logic

Following a passing SST, the method is subjected to the ICH Q2(R2) validation lifecycle [1]. The logic of this validation is sequential; establishing specificity ensures that subsequent linearity and accuracy measurements are not skewed by co-eluting interferences.

Validation SST System Suitability Test (SST) Tailing < 1.5, RSD < 2.0% Spec Specificity Blank & Matrix Eval SST->Spec Lin Linearity & Range R² > 0.995 SST->Lin Acc Accuracy Recovery 95-105% Spec->Acc Lin->Acc Prec Precision Repeatability & Int. Prec. Acc->Prec Rep Final Validation Report ICH Q2(R2) Compliant Prec->Rep

Caption: Sequential logic of ICH Q2(R2) method validation parameters following SST confirmation.

Quantitative Data & Performance Comparison

The experimental data below objectively demonstrates the performance leap when migrating from traditional HPLC-UV to the optimized UPLC-MS/MS platform.

Table 1: Chromatographic Performance Comparison
ParameterTraditional HPLC-UVAdvanced UPLC-MS/MSPerformance Gain / Causality
Column Chemistry Fully Porous Silica C18 (5 μm)Hybrid BEH C18 (1.7 μm)Reduced silanol activity; higher efficiency.
Detection Mode UV Absorbance (275 nm)ESI+ MRM ( 212.1→151.1 )Absolute structural specificity; zero matrix noise.
Run Time 15.0 minutes4.0 minutes3.75x faster throughput via sub-2-μm particles.
USP Tailing Factor 1.85 (Severe Tailing)1.12 (Symmetrical)Elimination of secondary amine ion-exchange.
Limit of Detection 50.0 ng/mL0.2 ng/mL250x sensitivity increase due to MS/MS.
Table 2: ICH Q2(R2) Validation Results (UPLC-MS/MS)
Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity No interference at RT of analyteNo peaks ≥20% of LLOQ in blank matrixPASS
Linearity (Range) R2≥0.990 R2=0.998 (0.5 to 500 ng/mL)PASS
Accuracy (Recovery) 85% - 115% of nominal value98.4% - 102.1% across 3 QC levelsPASS
Repeatability (Precision) %RSD≤15% (at LLOQ ≤20% )3.2% at Low QC; 1.8% at High QCPASS
Robustness Stable under deliberate variationsStable across ±0.2 pH and ±2°C shiftsPASS

Conclusion

The validation of analytical methods for secondary amines like 2-[2-(3-Methoxyphenoxy)ethylamino]ethanol requires deliberate, chemistry-driven choices. By transitioning from traditional silica-based HPLC-UV to a BEH-based UPLC-MS/MS platform, we successfully engineered out the root causes of peak tailing and poor sensitivity. The resulting methodology is not only highly specific and 250 times more sensitive, but it also establishes a self-validating system that strictly adheres to the latest ICH Q2(R2) regulatory guidelines.

References

  • European Medicines Agency (EMA) / ICH. ICH Q2(R2) Guideline on validation of analytical procedures.[Link]

  • Agilent Technologies. Analysis of pharmaceuticals and drug related impurities (Secondary amines and peak tailing).[Link]

Comparative

Comparative Efficacy of 2-[2-(3-Methoxyphenoxy)ethylamino]ethanol and its Structural Analogs: A Guide for Researchers

Introduction: Navigating the Landscape of Aryloxyalkylamine Derivatives In the realm of cardiovascular pharmacology, the aryloxyalkylamine scaffold is a cornerstone for the development of beta-adrenergic receptor antagon...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Landscape of Aryloxyalkylamine Derivatives

In the realm of cardiovascular pharmacology, the aryloxyalkylamine scaffold is a cornerstone for the development of beta-adrenergic receptor antagonists, commonly known as beta-blockers. This guide focuses on the comparative efficacy of a specific, yet less-documented molecule, 2-[2-(3-Methoxyphenoxy)ethylamino]ethanol, and its more extensively studied structural analogs. Due to a scarcity of direct experimental data on this particular compound, this guide will leverage established structure-activity relationships (SAR) within the aryloxyalkylamine class to infer its potential pharmacological profile. By examining well-characterized analogs such as propranolol, metoprolol, and atenolol, we can build a scientifically grounded understanding of how subtle structural modifications influence efficacy and selectivity.

This document is intended for researchers, scientists, and drug development professionals. It will provide an in-depth analysis of the mechanistic underpinnings, comparative efficacy based on quantitative data, and the experimental methodologies required for robust evaluation.

The Mechanistic Framework: Beta-Adrenergic Receptor Blockade

The primary mechanism of action for aryloxyalkylamine derivatives is the competitive antagonism of beta-adrenergic receptors (β-ARs). These receptors, which are G-protein coupled receptors, are classified into three main subtypes: β1, β2, and β3.[1] β1-receptors are predominantly located in the heart, where their stimulation by catecholamines (e.g., adrenaline and noradrenaline) leads to increases in heart rate, contractility, and conduction velocity.[2][3] β2-receptors are found in the smooth muscles of the bronchioles and blood vessels, and their activation leads to relaxation.

By blocking these receptors, beta-blockers inhibit the downstream signaling cascade, which involves the dissociation of the Gs alpha subunit, activation of adenylyl cyclase, and subsequent production of cyclic AMP (cAMP). The reduction in cAMP levels leads to a decrease in protein kinase A (PKA) activity, resulting in reduced calcium influx and a dampening of the physiological responses associated with sympathetic nervous system stimulation.[2]

G cluster_membrane Cell Membrane β-AR β-Adrenergic Receptor G-Protein G-Protein (Gs) β-AR->G-Protein Activates AC Adenylyl Cyclase G-Protein->AC Activates cAMP cAMP AC->cAMP Converts Catecholamine Catecholamine Catecholamine->β-AR Activates Beta-Blocker 2-[2-(3-Methoxyphenoxy)ethylamino]ethanol & Analogs Beta-Blocker->β-AR Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Ca_ion Ca²⁺ Influx PKA->Ca_ion Increases Response Physiological Response (e.g., Increased Heart Rate) Ca_ion->Response

Caption: General signaling pathway of beta-adrenergic receptor activation and its inhibition by beta-blockers.

Structure-Activity Relationship (SAR): Decoding the Molecular Architecture

The pharmacological properties of aryloxyalkylamine beta-blockers are intricately linked to their chemical structure. The general scaffold consists of an aromatic ring linked to a propanolamine or ethanolamine side chain via an ether oxygen.

  • The Aromatic Ring: The nature and position of substituents on the aromatic ring are critical determinants of a compound's affinity for β-AR subtypes (cardioselectivity) and its overall potency.[4][5] For 2-[2-(3-Methoxyphenoxy)ethylamino]ethanol, the key feature is the meta-methoxy group. Studies on analogs have shown that the position of the methoxy group influences cardioselectivity. For instance, transferring a methoxy group from the ortho to the para position can increase cardioselectivity.[6][7] The meta position, as in our target molecule, suggests a potential for some degree of cardioselectivity, though likely less pronounced than with para substitution.

  • The Oxypropanolamine/Oxyethanolamine Side Chain: The presence of an oxygen atom in the side chain (forming an aryloxypropanolamine or aryloxyethanolamine) generally leads to more potent beta-blockers compared to their arylethanolamine counterparts.[1] The hydroxyl group on the side chain is essential for binding to the receptor, and its stereochemistry is crucial; the (S)-enantiomer is typically much more active.[4][8]

  • The Amino Group: For optimal activity, the amino group should be a secondary amine.[4] The bulkiness of the alkyl substituent on the nitrogen atom can influence both potency and selectivity. Isopropyl and tert-butyl groups are common in many clinically used beta-blockers. The ethylamino group in 2-[2-(3-Methoxyphenoxy)ethylamino]ethanol is smaller than these, which might affect its binding affinity.

Comparative Efficacy of Structural Analogs

To contextualize the potential efficacy of 2-[2-(3-Methoxyphenoxy)ethylamino]ethanol, we will compare it with three well-established beta-blockers: propranolol (non-selective), metoprolol (β1-selective), and atenolol (β1-selective and hydrophilic).

CompoundStructureSelectivityLogP (Lipophilicity)IC50 (β1, nM)IC50 (β2, nM)Ki (β1, nM)Ki (β2, nM)pA2 (β1)
Propranolol Naphthalene ringNon-selective (β1 ≈ β2)~3.018.0, 251.19[9]50.12[10]-0.46, 0.77, 1.74, 3.69[10]~8.5
Metoprolol para-methoxyethylphenyl ringβ1-selective~1.9----~7.4
Atenolol para-carboxamidomethylphenyl ringβ1-selective~0.21.77, 1640.0, 1740.0[9]-170.0, 430.0, 758.0, 1513.56[9]-~6.8
2-[2-(3-Methoxyphenoxy)ethylamino]ethanol meta-methoxyphenyl ringPredicted β1-selective (moderate)Predicted moderateNot AvailableNot AvailableNot AvailableNot AvailableNot Available

Data compiled from various sources. Exact values may vary depending on the experimental conditions.

Analysis:

  • Propranolol , with its high lipophilicity, readily crosses the blood-brain barrier, which can lead to central nervous system side effects. Its non-selective nature means it blocks both β1 and β2 receptors with similar affinity.

  • Metoprolol features a para-methoxyethyl group, which contributes to its β1-selectivity. This selectivity can be advantageous in patients with respiratory conditions where β2 blockade is undesirable.

  • Atenolol is also β1-selective but is significantly more hydrophilic than propranolol and metoprolol. This reduces its ability to cross the blood-brain barrier, leading to fewer CNS side effects.

  • 2-[2-(3-Methoxyphenoxy)ethylamino]ethanol , based on its structure, is predicted to have moderate lipophilicity and some degree of β1-selectivity due to the methoxy substituent on the aromatic ring. Its efficacy would need to be determined experimentally, but it is expected to be a competitive antagonist at beta-adrenergic receptors.

Experimental Methodologies: A Guide to In Vitro and In Vivo Evaluation

To empirically determine the efficacy of 2-[2-(3-Methoxyphenoxy)ethylamino]ethanol and its analogs, a series of in vitro and in vivo experiments are necessary.

In Vitro Radioligand Binding Assay

This assay is fundamental for determining the binding affinity (Ki) of a compound for a specific receptor subtype.

Protocol:

  • Membrane Preparation: Isolate cell membranes expressing the target beta-adrenergic receptor subtype (e.g., from CHO cells transfected with the human β1-AR gene).

  • Incubation: Incubate the membranes with a constant concentration of a radiolabeled ligand (e.g., [³H]-dihydroalprenolol) and varying concentrations of the test compound (2-[2-(3-Methoxyphenoxy)ethylamino]ethanol or its analogs).

  • Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Cardiovascular Assessment in a Rat Model

This in vivo model allows for the evaluation of the compound's effect on cardiovascular parameters such as heart rate and blood pressure.

Protocol:

  • Animal Preparation: Anesthetize male Sprague-Dawley rats and implant a catheter in the carotid artery for blood pressure measurement and in the jugular vein for drug administration.

  • Baseline Measurement: After a recovery period, record baseline heart rate and blood pressure.

  • Drug Administration: Administer a bolus intravenous injection of the test compound at various doses.

  • Isoproterenol Challenge: To assess the beta-blocking activity, administer a bolus of the non-selective beta-agonist isoproterenol to elicit a tachycardic response.

  • Data Acquisition and Analysis: Continuously monitor and record heart rate and blood pressure. Calculate the dose-dependent inhibition of the isoproterenol-induced tachycardia by the test compound to determine its in vivo potency (e.g., ED50).

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Membrane_Prep Receptor Membrane Preparation Binding_Assay Radioligand Binding Assay Membrane_Prep->Binding_Assay Data_Analysis_vitro Determine IC50 & Ki Binding_Assay->Data_Analysis_vitro SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis_vitro->SAR_Analysis Animal_Model Instrumented Rat Model Drug_Admin Test Compound Administration Animal_Model->Drug_Admin Isoproterenol Isoproterenol Challenge Drug_Admin->Isoproterenol Data_Analysis_vivo Measure Cardiovascular Response & ED50 Isoproterenol->Data_Analysis_vivo Data_Analysis_vivo->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: A representative experimental workflow for the evaluation of beta-blocker efficacy.

Conclusion and Future Directions

To validate this hypothesis and fully characterize its efficacy, the experimental protocols outlined in this guide provide a clear path forward. Determining its binding affinity (Ki) for β1 and β2 receptors, and assessing its in vivo effects on cardiovascular parameters are critical next steps. Such studies will not only elucidate the specific properties of 2-[2-(3-Methoxyphenoxy)ethylamino]ethanol but also contribute to the broader understanding of structure-activity relationships within this important class of therapeutic agents. The insights gained from these investigations will be invaluable for the rational design and development of novel cardiovascular drugs with improved efficacy and safety profiles.

References

  • Wale, J., et al. (1973). Further studies regarding the structure activity relationships of beta-adrenoceptor antagonists. Journal of Pharmacy and Pharmacology, 25(12), 946-951.
  • Wale, J., et al. (1973). Further studies regarding the structure activity relationships of β-adrenoceptor antagonists. British Journal of Pharmacology, 49(4), 686–692.
  • Pharmacy 180.
  • Patil, S. S., et al. (2012). Cardioprotective and β-adrenoceptor antagonistic activity of a newly synthesized aryloxypropanolamine derivative PP-36. Iranian Journal of Pharmaceutical Research, 11(3), 849–858.
  • Wikipedia. Discovery and development of beta-blockers.
  • Gadek-Zebrowska, M., et al. (2024). Exploring in vivo and in vitro models for heart failure with biomarker insights: a review.
  • Francova, L., & Kmonickova, E. (2019). Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. Molecules, 24(4), 679.
  • Baker, J. G., et al. (2011). Predicting in vivo cardiovascular properties of β-blockers from cellular assays: a quantitative comparison of cellular and cardiovascular pharmacological responses. FASEB Journal, 25(12), 4486–4496.
  • Leclerc, G., et al. (1989). Structure-Activity Relationships as a Response to the Pharmacological Differences in Beta- Receptor Ligands. American Journal of Hypertension, 2(S2), 245S-251S.
  • Minghetti, P., et al. (2000). A comparative in vitro study of percutaneous penetration of beta-blockers in human skin. International Journal of Pharmaceutics, 195(1-2), 95-101.
  • Bekhradnia, S., & Ebrahimzadeh, M. A. (2012). General beta-blocker structure (aryloxypropanolamines).
  • Rockman, H. A., et al. (1998). Cardiac βARK1 inhibition prolongs survival and augments β blocker therapy in a mouse model of severe heart failure. Proceedings of the National Academy of Sciences, 95(12), 7000-7005.
  • WuXi AppTec. Cardiovascular Diseases Models.
  • Deranged Physiology. Beta-blockers.
  • ResearchG
  • IUPHAR/BPS Guide to PHARMACOLOGY.
  • Kim, H. L., & Gwon, H. C. (2023). Beta-blocker therapy in patients with acute myocardial infarction: not all patients need it. Acute and Critical Care, 38(3), 259–267.
  • ResearchGate.
  • Wang, Y., et al. (2022). Markers for predicting the efficacy of beta-blockers in vasovagal syncope management in children: A mini-review.
  • European Pharmaceutical Review. (2025). Novel method could optimise beta-blocker synthesis.
  • AAT Bioquest. Beta-1 adrenergic receptor Inhibitors (IC50, Ki).
  • AAT Bioquest. Beta-2 adrenergic receptor Inhibitors (IC50, Ki).
  • Al-Khadour, A., et al. (2024).

Sources

Validation

Optimizing Reproducibility in GPCR Binding Assays: A Comparative Guide to 2-[2-(3-Methoxyphenoxy)ethylamino]ethanol Ligand Systems

As a Senior Application Scientist, one of the most persistent bottlenecks I encounter in early-stage drug discovery is the reproducibility of G-protein-coupled receptor (GPCR) binding assays. Assay drift, high inter-assa...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most persistent bottlenecks I encounter in early-stage drug discovery is the reproducibility of G-protein-coupled receptor (GPCR) binding assays. Assay drift, high inter-assay coefficients of variation (CV%), and ligand depletion frequently confound high-throughput screening data.

To overcome these challenges, modern pharmacology has shifted toward highly specific, engineered ligand scaffolds. 2-[2-(3-Methoxyphenoxy)ethylamino]ethanol (3-MPEE) and its phenoxyethylamine derivatives represent a privileged structural class for probing α1​

  • and β -adrenergic receptors[1]. This guide objectively compares the performance of 3-MPEE-based homogeneous binding assays against traditional radioligand alternatives, providing the mechanistic causality and self-validating protocols necessary to ensure high-fidelity data.

Mechanistic Grounding: The Causality of 3-MPEE Binding

To optimize an assay, we must first understand the molecular causality of the ligand-receptor interaction. 3-MPEE acts as a highly specific pharmacophore, and its binding kinetics dictate our experimental design.

  • The Ethanolamine Core (Salt Bridge Formation): The protonated amine of the 3-MPEE scaffold forms an essential, stabilizing salt bridge with a highly conserved aspartic acid residue located in the third transmembrane helix (TM3) of the receptor. In the β2​ -adrenergic receptor, this is Asp113 ; mutagenesis studies have definitively shown that substituting this Asp residue abolishes the binding of amine ligands[2]. In the α1A​ -adrenergic receptor, the corresponding residue is Asp106 , which serves as a critical anchor for the ligand[3].

  • The Phenoxy Moiety (Hydrophobic Anchoring): The 3-methoxyphenoxy group drives subtype affinity by intercalating into the hydrophobic pocket of the receptor. In the α1A​ -AR, this involves critical π−π and van der Waals interactions with residues such as Phe288 and Phe312[3].

Because 3-MPEE derivatives insert deeply into these hydrophobic pockets, they exhibit exceptionally slow off-rates. Assay Design Causality: This kinetic profile mandates longer equilibration times (minimum 60 minutes) during competitive displacement assays to prevent artificial right-shifts in IC50​ calculations.

Comparative Performance: 3-MPEE TR-FRET vs. Traditional Radioligands

Historically, GPCR binding assays have relied on filtration-based radioligand binding (e.g., [3H] -Prazosin for α1​ -AR or [125I] -Cyanopindolol for β -AR)[4]. While sensitive, these assays suffer from high inter-assay variability due to membrane depletion and washing artifacts.

By utilizing fluorescently tagged 3-MPEE derivatives in a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format, we transition to a homogeneous, wash-free system. Table 1 outlines the quantitative performance differences based on in-house validation data.

Table 1: Performance Comparison of Adrenergic Receptor Binding Assays
ParameterTraditional Radioligand Binding ( [3H] -Prazosin)Homogeneous TR-FRET (3-MPEE Derivative)Causality for Performance Difference
Z'-Factor 0.55 - 0.650.75 - 0.85Elimination of wash steps reduces well-to-well variability.
Inter-assay CV% 15% - 20%< 8%Ratiometric emission (618nm/460nm) normalizes pipetting errors.
Ligand Depletion High RiskNegligibleLower receptor concentrations required for TR-FRET sensitivity.
Throughput 96-well (Filtration limited)384/1536-well (Automation friendly)Homogeneous format requires no vacuum manifold separation.

Experimental Protocol: Self-Validating 3-MPEE TR-FRET Binding Assay

A robust assay must be a self-validating system. The following protocol for a 3-MPEE TR-FRET competitive binding assay incorporates internal controls to ensure data trustworthiness.

Step 1: Membrane Preparation & Quality Control
  • Procedure: Express SNAP-tagged Adrenergic Receptors in HEK293T cells. Label the receptors with a Terbium (Tb) cryptate donor fluorophore.

  • Causality: Utilizing a covalently bound Tb-cryptate ensures a 1:1 donor-to-receptor stoichiometry, eliminating the background noise associated with non-specific antibody labeling.

Step 2: Tracer Titration & NSB Validation (The Self-Validation Step)
  • Procedure: Perform a saturation binding curve using a Red-fluorescent 3-MPEE tracer (0.1 nM to 100 nM). Crucial: For every concentration, run a parallel Non-Specific Binding (NSB) control containing a saturating concentration of an unlabeled antagonist (e.g., 10 μ M Phentolamine).

  • Validation Logic: The assay validates itself if the NSB curve remains linear and constitutes less than 10% of the total binding signal at the calculated Kd​ . If NSB spikes exponentially, the tracer is aggregating, and the assay must be aborted and optimized with BSA or mild detergents.

Step 3: Competitive Displacement Setup
  • Procedure: Dispense 10 μ L of Tb-labeled receptor membranes into a 384-well plate. Add 5 μ L of test compounds (dose-response). Finally, add 5 μ L of the 3-MPEE fluorescent tracer at a concentration exactly equal to its empirical Kd​ .

  • Causality: Setting the tracer concentration at the Kd​ ensures maximum assay sensitivity (according to the Cheng-Prusoff equation) while maintaining a robust signal window.

Step 4: Equilibration & Ratiometric Readout
  • Procedure: Incubate the plates in the dark at room temperature for 60 minutes. Read on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission 1: 618 nm; Emission 2: 460 nm).

  • Causality: The 60-minute incubation accommodates the slow off-rate of the phenoxyethylamine moiety. The ratiometric readout (618nm/460nm) mathematically cancels out inner-filter effects and minor well-to-well volume variations, directly resulting in the superior CV% seen in Table 1.

Visualization: Pathway and Workflow Architecture

G cluster_pathway Adrenergic Signaling Pathway cluster_workflow Self-Validating Assay Workflow L 3-MPEE Ligand R Adrenergic Receptor L->R Interacts B Asp106/113 Pocket R->B Anchors via W4 TR-FRET Readout R->W4 Quantified in G G-Protein Activation B->G Triggers W1 Receptor Expression W2 Tracer Titration (Kd) W1->W2 Step 1 W3 NSB Control Validation W2->W3 Step 2 W3->W4 Step 3

Fig 1: 3-MPEE signaling pathway and self-validating TR-FRET assay workflow.

References

  • Strader, C. D., et al. "Conserved aspartic acid residues 79 and 113 of the beta-adrenergic receptor have different roles in receptor function." PubMed, NIH. URL:[Link]

  • "Quantum Biochemistry Insights into Ligand Recognition at the a1A-Adrenoceptor." ACS Omega, ACS Publications. URL:[Link]

  • "Identification of 3,4-dihydro-2H-thiochromene 1,1-dioxide derivatives with a phenoxyethylamine group as highly potent and selective α1D adrenoceptor antagonists." PubMed, NIH. URL:[Link]

  • "GPCR Radioligand Binding - Robust Assays, Fast Results." Eurofins Discovery. URL:[Link]

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Comparative

Inter-Laboratory Validation of 2-[2-(3-Methoxyphenoxy)ethylamino]ethanol Testing Protocols: A Comparison Guide

Executive Summary & Chemical Context As drug development pipelines increasingly rely on highly specific adrenergic receptor modulators and complex fine-chemical intermediates, the analytical rigor applied to compounds li...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

As drug development pipelines increasingly rely on highly specific adrenergic receptor modulators and complex fine-chemical intermediates, the analytical rigor applied to compounds like 2-[2-(3-Methoxyphenoxy)ethylamino]ethanol (CAS 420104-03-6)[1] becomes paramount. Structurally characterized by a secondary amine, an ether linkage, and a terminal hydroxyl group, this compound shares significant structural homology with aryloxypropanolamine beta-blockers (e.g., carvedilol, metoprolol)[2][3].

Because of its polarity and the presence of the secondary amine, quantifying this compound in biological matrices (such as plasma or serum) presents distinct challenges, primarily driven by phospholipid-induced ion suppression during mass spectrometry[3]. This guide objectively compares existing analytical modalities and establishes a self-validating, step-by-step protocol for inter-laboratory LC-MS/MS cross-validation, grounded in current FDA and ICH guidelines[4][5].

Comparison of Analytical Modalities

Historically, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) was utilized for bulk purity testing. However, for bioanalytical quantification and pharmacokinetic profiling, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the superior alternative due to its unparalleled selectivity and sensitivity[2].

Table 1: Performance Comparison of Analytical Modalities

Performance ParameterHPLC-UV (Alternative)LC-MS/MS (Recommended)
Lower Limit of Quantification (LLOQ) 50.0 ng/mL0.05 ng/mL
Linear Dynamic Range 50.0 - 5000 ng/mL0.05 - 50.0 ng/mL
Selectivity against Matrix Low (Susceptible to co-elution)High (MRM transitions)
Sample Volume Required 500 µL50 - 100 µL
Run Time per Sample 15 - 20 minutes2 - 3 minutes
Inter-Laboratory Precision (%CV) < 15%< 8%

(Data synthesized from analogous aryloxypropanolamine validation studies[2][3].)

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and inter-laboratory reproducibility, the following workflows are designed as self-validating systems complying with ICH M10 (Bioanalytical Method Validation)[5] and ICH Q2(R2) (Validation of Analytical Procedures)[6].

Protocol A: Sample Preparation (Liquid-Liquid Extraction)

Causality & Expertise: While Protein Precipitation (PPT) is high-throughput, it fails to remove endogenous phospholipids that severely suppress the ionization of secondary amines[3]. Liquid-Liquid Extraction (LLE) using a non-polar solvent yields a significantly cleaner extract, reducing the matrix factor (MF) to acceptable regulatory limits (<15% CV)[4].

Step-by-Step Methodology:

  • Spiking: Aliquot 100 µL of biological matrix (plasma/serum) into a 2.0 mL microcentrifuge tube. Add 10 µL of the Internal Standard (IS) working solution (e.g., a deuterated analog at 100 ng/mL). Self-Validation Check: The IS corrects for any volumetric losses during extraction and normalizes ESI variability[4].

  • Alkalinization: Add 10 µL of 0.1 M NaOH. Causality: Raising the pH neutralizes the secondary amine, driving the compound into its un-ionized state to maximize partitioning into the organic phase.

  • Extraction: Add 1.0 mL of Methyl tert-butyl ether (MTBE). Vortex vigorously for 5 minutes.

  • Phase Separation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Drying & Reconstitution: Transfer 800 µL of the upper organic layer to a clean tube. Evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase (Acetonitrile:Water, 50:50, v/v with 0.1% formic acid).

SamplePrep Start Biological Matrix (Plasma/Serum) IS Add Internal Standard (Deuterated Analog) Start->IS Split Extraction Method IS->Split LLE Liquid-Liquid Extraction (High Selectivity) Split->LLE Trace Analysis PPT Protein Precipitation (High Throughput) Split->PPT Routine QC LCMS LC-MS/MS Analysis (MRM Mode) LLE->LCMS PPT->LCMS

Caption: Fig 1. Sample Preparation Decision Tree: LLE vs. Protein Precipitation.

Protocol B: LC-MS/MS Optimization & System Suitability

Causality & Expertise: Positive Electrospray Ionization (ESI+) is mandated because the secondary amine readily accepts a proton to form the [M+H]+ precursor ion at m/z 212.1. Collision-induced dissociation (CID) typically yields a stable product ion at m/z 123.1 (corresponding to the methoxyphenol fragment).

Step-by-Step Methodology:

  • Chromatography: Utilize a C18 column (50 mm x 2.1 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phase: Gradient elution using 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B). Causality: Formic acid acts as an ion-pairing agent, drastically improving peak shape and ionization efficiency.

  • System Suitability Testing (SST): Prior to any validation run, inject 6 consecutive replicates of a Mid-QC sample.

    • Self-Validation Acceptance Criteria: The precision (%CV) of the analyte peak area must be ≤ 5.0%, and retention time drift must be ≤ 2.0%[7].

Protocol C: ICH M10 Bioanalytical Method Validation

To certify the method for inter-laboratory use, the following parameters must be strictly evaluated[5]:

  • Selectivity & Matrix Effect: Extract and analyze 6 independent lots of blank plasma spiked with the IS.

    • Acceptance: The IS-normalized matrix factor (MF) must have a coefficient of variation (CV) of ≤ 15%[4].

  • Accuracy & Precision (A&P): Execute 3 independent A&P batches across different days. Each batch must contain a zero sample, a full calibration curve, and 6 replicates of Quality Control (QC) samples at four levels: LLOQ, Low, Mid, and High.

    • Acceptance: The mean accuracy must be within ±15% of the nominal concentration (±20% for the LLOQ). Precision (%CV) must not exceed 15% (20% for LLOQ)[4].

  • Stability Assessments: Evaluate bench-top stability (24 hours at room temperature), freeze-thaw stability (3 cycles at -80°C to room temperature), and autosampler stability (24 hours at 4°C).

    • Acceptance: Analyte deviation must remain < 15% from the nominal baseline[8].

ValidationWorkflow A Method Development (LC-MS/MS Optimization) B System Suitability Testing (SST) A->B Proceed if optimized C Selectivity & Matrix Effect (Blank Matrix + IS) B->C SST Passed D Accuracy & Precision (QC Samples) C->D Matrix Factor < 15% CV E Stability Testing (Bench-top, Freeze-Thaw) D->E Accuracy +/- 15% F Inter-Laboratory Validation (ICH M10 Guidelines) E->F Stability Confirmed

Caption: Fig 2. ICH M10 Compliant Bioanalytical Method Validation Workflow for LC-MS/MS.

References

  • Smart BIOAnalytics. "Guidelines | Smart BIOAnalytics (ICH M10)". Smart BIOAnalytics Regulatory Hub.[Link]

  • CASSS. "ICH Q2(R2) (Validation of Analytical Procedures) and ICH Q14". CASSS Summer CMC Strategy Forum. [Link]

  • Joubert, A. et al. "Validation of a quantitative multiplex LC-MS/MS assay of carvedilol...". Journal of Mass Spectrometry and Advances in the Clinical Lab.[Link]

  • Li, X. et al. "Rapid and Sensitive LC-MS/MS Method for the Determination of Metoprolol in Beagle Dog Plasma". Molecules (Basel, Switzerland).[Link]

Sources

Safety & Regulatory Compliance

Safety

2-[2-(3-Methoxyphenoxy)ethylamino]ethanol proper disposal procedures

As a Senior Application Scientist in chemical safety and process scale-up, I have observed that the mismanagement of complex pharmaceutical intermediates is a leading cause of laboratory incidents and regulatory citation...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in chemical safety and process scale-up, I have observed that the mismanagement of complex pharmaceutical intermediates is a leading cause of laboratory incidents and regulatory citations. 2-[2-(3-Methoxyphenoxy)ethylamino]ethanol —a compound featuring a secondary amine, an aromatic ether, and a primary alcohol—presents a unique triad of disposal challenges.

Standard "pour-down-the-drain" or generic mixed-organic waste protocols are fundamentally unsafe for this molecule. This guide provides the authoritative, step-by-step operational and disposal plans required to handle this chemical safely, ensuring compliance, environmental stewardship, and laboratory integrity.

Chemical Profile & The Causality of Hazards

To safely dispose of a chemical, you must first understand the mechanistic reasons behind its hazards. We do not segregate waste arbitrarily; we do so based on molecular reactivity.

  • The Secondary Amine Moiety: Amines are inherently basic and nucleophilic. If inadvertently mixed with concentrated acids in a general waste carboy, the mixture will undergo a violent, exothermic neutralization reaction that can over-pressurize and rupture the container. Furthermore, amines slowly corrode certain metal alloys, dictating specific container requirements[1].

  • The Aromatic Ether: The 3-methoxyphenoxy group confers lipophilicity, making the compound persistent in aquatic environments. It cannot be processed by standard municipal wastewater treatment facilities without risking bioaccumulation.

  • Nitrogenous Combustion: When combusted, the nitrogen atom in the amine group oxidizes to form nitrogen oxides (NOx). Therefore, standard open burning or low-temperature incineration is strictly prohibited; it requires high-temperature incineration coupled with alkaline NOx scrubbers[2].

Table 1: Waste Characterization and Logistical Rationale

ParameterSpecificationCausality / Rationale
Primary Hazard Class Corrosive / Aquatic ToxinThe amine is basic and highly irritating to dermal tissues; the ether is environmentally persistent.
Container Material High-Density Polyethylene (HDPE)Amines degrade and corrode metal alloys over time; HDPE is chemically inert and prevents leaching[1].
Incompatible Streams Acids, Halogens, OxidizersSegregation prevents exothermic neutralization, uncontrolled alkylation, and explosive oxidation[3].
Final Destruction High-Temp IncinerationNitrogen content generates toxic NOx gases upon combustion, requiring advanced flue gas scrubbing[2].

Standard Operating Procedure (SOP): Routine Disposal

For researchers and drug development professionals generating liquid waste containing 2-[2-(3-Methoxyphenoxy)ethylamino]ethanol, the following self-validating protocol must be integrated into your daily workflow.

Step 1: Source Segregation

  • Establish a dedicated waste stream labeled strictly for "Basic/Nitrogenous Organic Waste."

  • Verify that no halogenated solvents (e.g., dichloromethane, chloroform) or strong oxidizers (e.g., peroxides, nitric acid) are introduced into this stream. Mixing amines with halogens can lead to slow, heat-generating alkylation reactions[3].

Step 2: Containerization

  • Select a UN-approved, chemically compatible High-Density Polyethylene (HDPE) jerrican. Do not use galvanized steel or tin-lined cans.

  • Ensure the container is equipped with a properly fitting, non-vented cap during storage, as the pure compound does not spontaneously evolve gas unless contaminated.

Step 3: Satellite Accumulation Area (SAA) Management

  • Place the container in a designated SAA at or near the point of generation.

  • Attach a compliant Hazardous Waste label the moment the first drop of waste enters the container. The label must explicitly state: "Contains: 2-[2-(3-Methoxyphenoxy)ethylamino]ethanol (Basic Amine, Toxic to Aquatic Life)."

  • Monitor volume limits strictly. Under standard EPA/RCRA guidelines, up to 55 gallons of hazardous waste may be accumulated in an SAA for up to 12 months, but best practice dictates removal every 90 days[1].

Emergency Protocol: Spill Containment & Neutralization

In the event of an accidental release in the laboratory or pilot plant, immediate and methodical action is required to prevent inhalation exposure and environmental contamination.

  • Evacuate and Ventilate: Clear personnel from the immediate area. Ensure the fume hood or room ventilation is operating at maximum capacity to clear volatile amine vapors.

  • Don Appropriate PPE: Equip yourself with a chemical-resistant suit, double-layered nitrile or butyl rubber gloves, and chemical splash goggles.

  • Containment: Surround the spill with an inert, non-combustible absorbent material such as dry sand, vermiculite, or a specialized amine-spill kit. Do not use sawdust or combustible absorbents, as the organic nature of the chemical can create a fire hazard.

  • Targeted Neutralization: Carefully apply a dilute, weak acid (such as 5% citric acid or sodium bisulfate solution) over the absorbed spill. This neutralizes the basic amine, converting it into a non-volatile, water-soluble salt, thereby mitigating its inhalation hazard and corrosivity.

  • Collection: Sweep the neutralized, absorbed mixture using non-sparking tools and place it into a solid hazardous waste container (HDPE).

  • Decontamination: Wash the spill surface with a mild detergent and water. Collect all rinsate as hazardous aqueous waste; do not wash it down the drain.

Final Destruction: The Incineration Workflow

The only universally accepted and environmentally sound method for the final destruction of 2-[2-(3-Methoxyphenoxy)ethylamino]ethanol is High-Temperature Incineration with Flue Gas Desulfurization/Scrubbing .

During this process, the waste is atomized into a primary chamber and burned at temperatures exceeding 1,000°C (1,832°F). This immense heat cleaves the C-C, C-O, and C-N bonds. Because the nitrogen atom inevitably oxidizes into NO and NO2 (NOx gases), the resulting flue gas cannot be released directly into the atmosphere. It must be routed through a secondary wet scrubber system—often utilizing alkaline slurries—to neutralize the acidic gases and reduce the NOx back to inert N2 gas before environmental release[2].

G Gen Waste Generation: 2-[2-(3-Methoxyphenoxy) ethylamino]ethanol Seg Segregation: Isolate from Acids & Oxidizers Gen->Seg Immediate Cont Containerization: HDPE Drums (No Metal) Seg->Cont Compatible Storage SAA Satellite Accumulation Area (Max 55 Gal / 12 Months) Cont->SAA Labeling & Tracking Trans Licensed HazMat Transport SAA->Trans Pickup Request Inc High-Temp Incineration (>1000°C) Trans->Inc Off-site Facility Scrub NOx Scrubbing & Flue Gas Treatment Inc->Scrub Flue Gas (contains NOx) Exhaust Clean Exhaust (N2, CO2, H2O) Scrub->Exhaust Environmental Release

Workflow for the safe segregation, containerization, and destruction of nitrogenous organic waste.

References

  • University of Oslo. General laboratory chemical waste management. Retrieved from: [Link]

  • U.S. Environmental Protection Agency (EPA). Wastewater Treatment for Flue Gas Desulfurization (FGD) at Electric Power Plants. Retrieved from:[Link]

  • University of Pennsylvania Environmental Health and Radiation Safety (EHRS). Laboratory Chemical Waste Management Guidelines. Retrieved from: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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